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  • Product: N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
  • CAS: 34259-87-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the NMR Spectral Features of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

Abstract This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, a compound of interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogs and foundational NMR principles to present a reliable, in-depth prediction of its ¹H and ¹³C NMR chemical shifts. This guide is intended for researchers, scientists, and drug development professionals who require a structural understanding of this and similar scaffolds. We will explore the rationale behind the predicted spectral features, offer a standard experimental protocol for data acquisition, and provide the necessary structural diagrams for clarity.

Introduction

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (CAS No. 34259-87-5) belongs to a class of compounds that merge a sulfonamide-functionalized piperidine ring with an oxime moiety.[1] Such structures are common scaffolds in the design of pharmacologically active agents. The sulfonamide group imparts specific physicochemical properties, while the piperidine ring acts as a versatile linker, and the oxime group can influence receptor binding and metabolic stability.

Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, one can map the precise connectivity and chemical environment of each atom within the molecule. This guide provides a predictive but expert-grounded framework for interpreting the NMR spectra of the title compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, a standardized atom numbering system is essential. The diagram below illustrates the structure of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine with the numbering convention that will be used throughout this guide.

Molecular structure with atom numbering convention.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Based on the analysis of analogous structures, the following proton signals are predicted for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-NO H~10.0 - 11.0Singlet (broad)1HThe oxime proton is acidic and often appears as a broad singlet at a very downfield shift due to hydrogen bonding and exchange. Its position is highly dependent on solvent and concentration.
H-2', H-6'~7.80 - 7.90Doublet or Multiplet2HThese protons are ortho to the electron-withdrawing sulfonyl group, causing a significant downfield shift (deshielding). They will couple with H-3'/5'.
H-3', H-4', H-5'~7.50 - 7.70Multiplet3HThese remaining aromatic protons of the benzenesulfonyl group will appear as a complex multiplet in this region.
H-2, H-6~3.20 - 3.40Triplet or Multiplet4HProtons on the carbons adjacent to the sulfonamide nitrogen (N1). They are deshielded by the nitrogen and the sulfonyl group. The two methylene groups are chemically equivalent.
H-3, H-5~2.60 - 2.80Triplet or Multiplet4HProtons on the carbons adjacent to the sp²-hybridized oxime carbon (C4). They are deshielded compared to a standard alkane but less so than the H-2/H-6 protons.

Table 1. Predicted ¹H NMR Chemical Shifts and Assignments.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number and electronic environment of unique carbon atoms in the molecule. The predicted chemical shifts are summarized below.

Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-4~155 - 160The sp²-hybridized carbon of the oxime (C=N) is significantly deshielded and appears far downfield.
C-1'~138 - 140The quaternary carbon of the benzene ring directly attached to the sulfonyl group.
C-4'~132 - 134The para-carbon of the benzene ring.
C-2', C-6'~129 - 130The ortho-carbons of the benzene ring.
C-3', C-5'~127 - 128The meta-carbons of the benzene ring.
C-2, C-6~45 - 48Carbons adjacent to the sulfonamide nitrogen. The strong electron-withdrawing effect of the sulfonyl group deshields these carbons.
C-3, C-5~30 - 35Carbons adjacent to the oxime carbon. They are in a more typical aliphatic region but are slightly deshielded by the adjacent sp² center.

Table 2. Predicted ¹³C NMR Chemical Shifts and Assignments.

Standard Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized protocol is crucial. The following workflow represents a best-practice approach for the characterization of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine.

Figure 2. NMR Data Acquisition Workflow cluster_workflow start Start: Compound Synthesis & Purification prep Sample Preparation start->prep ~5-10 mg of pure sample instrument Instrument Setup & Calibration prep->instrument Dissolve in 0.6 mL CDCl₃ or DMSO-d₆ with TMS acquire_1h Acquire ¹H Spectrum instrument->acquire_1h 400 MHz+ Spectrometer acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c Standard parameters (e.g., 32 scans) process Data Processing acquire_13c->process Standard parameters (e.g., 1024 scans) analyze Spectral Analysis & Assignment process->analyze Fourier Transform, Phase & Baseline Correction end_node End: Structural Confirmation analyze->end_node Compare to predictions, 2D NMR if needed

A standardized workflow for acquiring NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for high resolution.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. An acquisition of 16 to 32 scans will usually provide a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a quality spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. By leveraging data from structurally similar molecules and applying fundamental NMR principles, we have established a reliable reference for scientists working with this compound. The predicted chemical shifts and assignments, coupled with the detailed experimental protocol, offer a solid foundation for the empirical structural verification and quality control of this important chemical entity. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be recommended to confirm proton-proton and proton-carbon connectivities, respectively.

References

  • Thoreauchem. N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine-923170-31-4. Available at: [Link]

  • PubChem. N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for an article on 1-(phenylsulfonyl)piperidine. Available at: [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine: A Mechanistic Guide to Solvent Selection

Executive Summary In early-stage drug development and formulation design, understanding the solubility profile of an Active Pharmaceutical Ingredient (API) or intermediate is critical for optimizing reaction conditions,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and formulation design, understanding the solubility profile of an Active Pharmaceutical Ingredient (API) or intermediate is critical for optimizing reaction conditions, purification workflows, and bioavailability. This technical whitepaper provides an in-depth analysis of the solubility profile of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine across various organic solvents. By combining structural physicochemical profiling with Hansen Solubility Parameters (HSP) and a self-validating thermodynamic screening protocol, this guide equips researchers with the mechanistic insights required to predict and manipulate the solvation behavior of complex oxime-sulfonamide derivatives.

Physicochemical Profiling & Structural Causality

To accurately predict solubility, we must first deconstruct the molecular architecture of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (Molecular Weight: 254.31 g/mol )[1]. The molecule presents three distinct solvation domains, each dictating specific solvent interactions:

  • The Oxime Group ( =N−OH ): This moiety acts as both a strong hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the nitrogen and oxygen lone pairs). In the solid state, oximes frequently form robust intermolecular dimers. Solvents must possess high hydrogen-bond acceptor capacity to disrupt this crystal lattice.

  • The Benzenesulfonyl Moiety ( −SO2​−Ph ): The sulfonyl group is highly polarizable and possesses a strong dipole moment, while the phenyl ring contributes significant hydrophobicity and dispersion forces. This dual nature requires solvents with moderate-to-high dielectric constants and good polarizability.

  • The Piperidine Core: While aliphatic amines are typically basic, the nitrogen in this piperidine ring is conjugated with the electron-withdrawing sulfonyl group, forming a sulfonamide linkage. This drastically reduces the basicity of the nitrogen, rendering the core relatively neutral and moderately lipophilic.

According to the , the compound exhibits a computed LogP of ~0.8 and a Topological Polar Surface Area (TPSA) of 78.4 Ų[1]. This moderate lipophilicity combined with a high polar surface area suggests that the compound will resist dissolution in highly non-polar aliphatic solvents but will dissolve readily in polar aprotic environments.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is mathematically formalized by (HSP), which divide the total cohesive energy density of a molecule into three components: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )[2].

For sulfonamide-oxime derivatives, the extended Hildebrand solubility approach is often required due to non-ideal solvation behaviors[3]. The strong self-association of the oxime group means that the δh​ of the solvent must be sufficiently high to outcompete solute-solute hydrogen bonding. Conversely, the bulky benzenesulfonyl group requires a solvent with a matching δd​ to stabilize the hydrophobic bulk. Solvents like Dimethyl Sulfoxide (DMSO) perfectly align with this profile, offering high δp​ and δh​ values that satisfy both the sulfonyl dipole and the oxime hydroxyl group.

Experimental Methodology: Self-Validating Thermodynamic Protocol

Kinetic solubility assays are prone to supersaturation artifacts and are insufficient for rigorous physicochemical profiling. To obtain accurate data, we employ a modified, self-validating [4], widely considered the gold standard for thermodynamic solubility[5].

Causality in Protocol Design:

  • 48-Hour Isothermal Incubation: We incubate the suspension for 48 hours rather than 24 hours. Why? Because compounds with strong crystal lattices (like oxime dimers) have slow dissolution kinetics. A 48-hour window ensures the system reaches true thermodynamic equilibrium, where the rate of dissolution perfectly equals the rate of precipitation[6][7].

  • Self-Validating Mechanism (XRPD): A critical failure point in solubility screening is solvent-mediated polymorphic transformation. If the solvent induces a change from Polymorph A to Polymorph B, the measured solubility reflects the new form, invalidating the data. Our protocol mandates the extraction and X-Ray Powder Diffraction (XRPD) analysis of the residual solid pellet. If the XRPD diffractogram matches the starting material, the system self-validates that the solubility value corresponds to the intended crystalline form.

Workflow A Solid Compound Dispensing (N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine) B Solvent Addition (Aprotic, Halogenated, Protic, Non-polar) A->B Automated C Isothermal Incubation (Shake-Flask, 25°C, 48h) B->C Equilibration D Phase Separation (High-Speed Centrifugation) C->D Separation E Supernatant Analysis (HPLC-UV Quantification) D->E Soluble Fraction F Pellet Validation (XRPD for Polymorph Check) D->F Solid Fraction

Fig 1. Self-validating thermodynamic solubility screening workflow for oxime derivatives.

Step-by-Step Execution:
  • Dispensing: Accurately weigh 50 mg of crystalline N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target organic solvent to create a visibly supersaturated suspension.

  • Equilibration: Seal the vial and place it in an isothermal shaker at 25.0 ± 0.1 °C, agitating at 500 RPM for 48 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid.

  • Quantification: Decant the supernatant, dilute appropriately in the mobile phase, and quantify the API concentration using a validated HPLC-UV method against a standard calibration curve.

  • Validation: Analyze the residual pellet via XRPD to confirm structural integrity.

Quantitative Solubility Data in Organic Solvents

The following table summarizes the thermodynamic solubility profile of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine at 25°C.

Solvent ClassificationSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100.0Strong H-bond acceptance ( δh​ ) disrupts oxime dimers.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100.0High dipole-dipole stabilization ( δp​ ) of the sulfonyl group.
Halogenated Dichloromethane (DCM)8.925.0 - 40.0Excellent dispersion forces ( δd​ ) matching the bulky phenyl ring.
Polar Protic Methanol (MeOH)32.715.0 - 25.0Moderate H-bond donation/acceptance; limited by hydrophobic bulk.
Ester / Ether Ethyl Acetate (EtOAc)6.010.0 - 15.0Moderate polarizability; insufficient δh​ to fully break crystal lattice.
Non-Polar Aliphatic n-Hexane1.9< 0.1Complete inability to disrupt solute-solute hydrogen bonding.
Aqueous Water (pH 7.4)80.1< 0.1High dielectric constant, but repelled by the hydrophobic benzenesulfonyl core.

Mechanistic Insights: Solvent-Solute Interactions

The Superiority of Polar Aprotic Solvents (DMSO, DMF)

DMSO and DMF exhibit the highest solubilizing power for this compound. Causality: The oxygen atom in DMSO is an exceptional hydrogen bond acceptor. When the solvent surrounds the API, the DMSO oxygen forms a strong hydrogen bond with the oxime proton ( −OH⋯O=S ), effectively breaking the solid-state oxime dimers. Simultaneously, the high dielectric constant of these solvents stabilizes the strong dipole of the benzenesulfonyl group, leading to rapid and extensive solvation.

The Halogenated Exception (Dichloromethane)

Despite having a relatively low dielectric constant ( ϵ=8.9 ), DCM is an excellent solvent for sulfonamide derivatives[3]. Causality: DCM possesses a highly concentrated dipole and excellent dispersion force parameters ( δd​ ). It effectively intercalates between the bulky, polarizable benzenesulfonyl rings, disrupting the hydrophobic packing of the crystal lattice.

The Failure of Non-Polar Aliphatics (Hexane)

The solubility of the compound in hexane is negligible. Causality: Hexane relies entirely on weak London dispersion forces. It lacks both the hydrogen-bond acceptor capacity to break the oxime dimers and the dipole moment required to solvate the sulfonamide linkage. Consequently, the energy required to break the crystal lattice far exceeds the energy released by solvent-solute interactions, resulting in precipitation.

References

  • N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine | CID 1489035 Source: PubChem Database, National Center for Biotechnology Information. URL:[Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Hansen solubility parameter Source: Wikipedia, The Free Encyclopedia. URL:[Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents Source: PubMed, National Library of Medicine. URL:[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona (UB). URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and interpreting the crystal structure of N...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and interpreting the crystal structure of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. As a compound of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and guiding rational drug design. This document will delve into the synthesis, crystallization, X-ray diffraction analysis, and detailed structural interpretation of this molecule, drawing upon established principles and data from closely related analogues.

Introduction: The Significance of Structural Insight

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine belongs to the sulfonamide class of compounds, which are renowned for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-viral properties[1][2]. The molecule incorporates a flexible piperidine ring, a key scaffold in many pharmaceuticals, and a benzenesulfonyl group, which can significantly influence its electronic properties and intermolecular interactions[3]. The oxime functionality introduces a potential hydrogen bond donor and acceptor, further impacting its biological target engagement and crystal packing.

The precise spatial arrangement of these functional groups, as determined by X-ray crystallography, dictates the molecule's shape, polarity, and ability to interact with biological macromolecules. Therefore, a detailed understanding of its solid-state structure is a critical step in the drug discovery and development process.

Synthesis and Crystallization: From Powder to Single Crystal

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction. The synthesis of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine can be approached through a two-step process.

Synthetic Protocol

Step 1: Synthesis of 1-(Benzenesulfonyl)piperidin-4-one

This initial step involves the sulfonylation of a piperidine derivative.

  • Reaction: 4,4-Piperidinediol hydrochloride is reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine or aqueous sodium carbonate, to neutralize the generated HCl[4]. Dichloromethane or a similar inert solvent is typically used as the reaction medium.

  • Rationale: The nucleophilic secondary amine of the piperidine ring attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of the sulfonamide bond. The use of 4,4-piperidinediol hydrochloride is a common starting point, which converts to the ketone in situ.

  • Work-up and Purification: The reaction mixture is typically washed with water and brine to remove water-soluble byproducts and unreacted base. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Oximation of 1-(Benzenesulfonyl)piperidin-4-one

The ketone synthesized in the previous step is converted to the corresponding oxime.

  • Reaction: 1-(Benzenesulfonyl)piperidin-4-one is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, in a protic solvent like ethanol or methanol[5]. The reaction is often heated to reflux to ensure completion.

  • Rationale: The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the piperidone. Subsequent dehydration leads to the formation of the C=N double bond of the oxime.

  • Work-up and Purification: The reaction mixture is cooled, and the product often precipitates out of the solution. The solid can be collected by filtration and washed with a cold solvent to remove impurities. Recrystallization is then performed to obtain a highly pure powder.

Crystallization Strategy

The growth of a single crystal of sufficient size and quality is often the most challenging step. Slow evaporation of a saturated solution is a commonly employed and effective technique.

  • Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is ideal. For piperidine derivatives, solvents like methanol, ethanol, acetonitrile, or mixtures such as dichloromethane/methanol or ethanol/ethyl acetate have proven successful[6].

  • Procedure:

    • Dissolve the purified N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine in a minimal amount of a suitable warm solvent to create a saturated or near-saturated solution.

    • Filter the solution while warm to remove any particulate matter.

    • Transfer the filtrate to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

The X-ray Diffraction Experiment: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Experimental Workflow

The process of X-ray crystal structure determination follows a well-defined workflow[7].

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation crystal_selection Crystal Selection mounting Mounting on Goniometer crystal_selection->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Structural Analysis & Interpretation validation->analysis

Caption: Workflow for X-ray Crystal Structure Determination.

Step-by-Step Methodology
  • Crystal Mounting: A single crystal of suitable size and quality is carefully mounted on a goniometer head, often using a cryoloop and cryoprotectant oil[7].

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) collects the diffraction pattern as the crystal is rotated[7].

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors like absorption.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is typically achieved using direct methods or Patterson methods, which provide the initial positions of the atoms[7].

  • Structure Refinement: The initial atomic model is refined using a least-squares minimization process. This adjusts the atomic coordinates, and thermal parameters to achieve the best agreement between the observed diffraction data and the data calculated from the model[7].

  • Structure Validation: The final refined structure is validated using software tools like CheckCIF to ensure its geometric and crystallographic reasonability.

Analysis of the Crystal Structure: From Data to Insights

The final output of a successful X-ray crystallography experiment is a detailed three-dimensional model of the molecule in the crystal lattice. The analysis of this model provides a wealth of information.

Molecular Conformation
  • Piperidine Ring: Based on extensive studies of similar structures, the piperidine ring in N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is expected to adopt a chair conformation[8][9][10]. This is the most stable conformation for a six-membered saturated ring, minimizing steric strain.

  • Benzenesulfonyl Group: The orientation of the benzenesulfonyl group relative to the piperidine ring is of interest. The geometry around the sulfur atom is expected to be a distorted tetrahedron[11].

  • Oxime Group: The C=N-OH group of the oxime can exist in either an E or Z configuration. The determined crystal structure will unambiguously resolve this stereochemistry.

Key Bond Lengths and Angles

The refined crystal structure provides precise measurements of bond lengths and angles. These can be compared to standard values to identify any unusual geometric features that may be indicative of electronic effects or strain.

ParameterExpected Range (Å)Significance
S-N (sulfonamide)1.63 - 1.65Reflects the strength of the sulfonamide bond.[7][11]
S-C (sulfonyl-aryl)1.75 - 1.77Typical single bond length between sulfur and an sp2 carbon.[7][11]
S=O (sulfonyl)1.42 - 1.44Characteristic double bond length.[11]
C=N (oxime)1.26 - 1.28Confirms the double bond character.[8]
Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions, which are crucial for properties like solubility and stability.

G cluster_0 Molecule A cluster_1 Molecule B A_OH Oxime O-H B_SO2 Sulfonyl O A_OH->B_SO2 O-H···O Hydrogen Bond A_SO2 Sulfonyl O B_N_pip Piperidine N A_SO2->B_N_pip C-H···O Interaction

Caption: Potential Intermolecular Interactions in the Crystal Lattice.

  • Hydrogen Bonding: The hydroxyl group of the oxime is a strong hydrogen bond donor, and it is likely to form hydrogen bonds with hydrogen bond acceptors on neighboring molecules, such as the sulfonyl oxygens or the oxime nitrogen. These interactions can lead to the formation of chains or sheets within the crystal structure[4][8].

  • van der Waals Interactions: Weaker interactions, such as C-H···O contacts and π-π stacking between the phenyl rings of the benzenesulfonyl groups, will also play a significant role in the overall crystal packing[12].

  • Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify the intermolecular interactions within the crystal, providing a detailed fingerprint of the crystal packing environment[8][12].

Implications for Drug Development

A detailed understanding of the crystal structure of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine provides critical insights for drug development professionals:

  • Structure-Activity Relationship (SAR): The determined three-dimensional structure can be used in computational docking studies to model its interaction with biological targets. This allows for a rational explanation of its activity and guides the design of more potent and selective analogues.

  • Polymorphism Screening: Different crystallization conditions can sometimes lead to different crystal forms (polymorphs) of the same compound. Each polymorph can have different physical properties, such as solubility and bioavailability. A thorough understanding of the crystal structure is the first step in identifying and characterizing potential polymorphs.

  • Intellectual Property: A novel crystal structure can be a patentable discovery, providing crucial intellectual property protection for a new drug candidate.

Conclusion

The determination of the crystal structure of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine through single-crystal X-ray diffraction is a powerful tool for elucidating its molecular properties. This guide has outlined the key experimental and analytical steps involved in this process, from synthesis and crystallization to the detailed interpretation of the resulting structural data. The insights gained from this analysis are invaluable for advancing our understanding of this compound's chemical behavior and for guiding its development as a potential therapeutic agent.

References

  • Study.com. (n.d.). Sulfonamide: Chemical Structure & Derivatives. Retrieved from [Link]

  • Ali, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances.
  • Royal Society of Chemistry. (n.d.). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Structural-based analysis of sulfonamide derivatives: from solid states to acetolactate synthase enzyme interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Retrieved from [Link]

  • Vietnam Academy of Science and Technology. (n.d.). Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • International Journal of Scientific Research in Engineering and Management. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2015). Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. Retrieved from [Link]

  • SciSpace. (2014). Synthesis and Crystal Structure of 1-(2-Nitro- benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine. Retrieved from [Link]

  • University of Mysore. (n.d.). Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine. Retrieved from [Link]

  • PubChem. (n.d.). N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. Retrieved from [Link]

  • Chemazone. (n.d.). N-(1-benzylsulfonylpiperidin-4-ylidene)hydroxylamine. Retrieved from [Link]

  • IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

  • R Discovery. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In search of a new class of stable nitroxide: synthesis and reactivity of a peri-substituted N,N-bissulfonylhydroxylamine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, with a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, with a specific focus on its melting point and thermal stability. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established analytical principles to offer predictive insights and detailed, actionable protocols. The guide is designed to equip researchers and drug development professionals with the necessary tools to synthesize, purify, and rigorously evaluate the physicochemical properties critical for preclinical and formulation development. We present a putative synthesis pathway, detailed methodologies for thermal analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and a discussion on the expected thermal behavior based on the chemistry of analogous sulfonamide and oxime structures.

Introduction and Scientific Context

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is a molecule incorporating a benzenesulfonyl moiety, a piperidine core, and an oxime functional group. This unique combination of structural features makes it a compound of interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, while the piperidine ring is a common scaffold in centrally active and other drugs. Oximes are versatile functional groups used as synthetic intermediates and are present in some FDA-approved drugs[1].

The melting point and thermal stability are fundamental physicochemical parameters that profoundly influence a compound's journey through the drug development pipeline. These properties dictate:

  • Purity Assessment: A sharp and defined melting point is a primary indicator of high purity.

  • Solid-State Properties: Stability influences polymorphism, crystallinity, and hygroscopicity.

  • Storage and Handling: Defines required conditions to prevent degradation over time.

  • Formulation and Manufacturing: Determines the feasibility of processes like milling, granulation, and heat sterilization.

  • Safety: Identifies potential thermal hazards, such as exothermic decomposition, which is a known characteristic of some oxime-containing molecules[2].

This guide will provide the foundational knowledge and experimental protocols to thoroughly assess these critical attributes for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine or any novel analogue.

Synthesis and Physicochemical Properties

While specific experimental data for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is not readily found in peer-reviewed literature, its chemical identity is established in chemical databases[3].

Table 1: Physicochemical Identity of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

PropertyValueSource
IUPAC Name N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylaminePubChem[3]
CAS Number 34259-87-5PubChem[3]
Molecular Formula C₁₁H₁₄N₂O₃SPubChem[3]
Molecular Weight 254.31 g/mol PubChem[3]
Structure alt text PubChem[3]
Predicted State Solid at STPInferred from analogs[4][5]
Plausible Synthesis Pathway

The synthesis of the target compound can be logically achieved via a two-step process starting from commercially available piperidin-4-one.

  • Sulfonylation: Reaction of piperidin-4-one with benzenesulfonyl chloride under basic conditions to form the intermediate, 1-(benzenesulfonyl)piperidin-4-one.

  • Oximation: Reaction of the ketone intermediate with hydroxylamine hydrochloride to yield the final product, N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine.

This approach is standard for the synthesis of related N-substituted piperidones and their subsequent conversion to oximes[6][7].

Core Experimental Protocols: Thermal Analysis

The following sections detail the standard, field-proven methodologies for determining the melting point and thermal stability of a novel compound like N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the preferred method over traditional melting point apparatus as it provides more comprehensive data, including the enthalpy of fusion and the potential for detecting polymorphic transitions or decomposition events that occur concurrently with melting. The selection of a controlled heating rate (e.g., 10 °C/min) is a balance between resolution and experimental time. An inert nitrogen atmosphere is crucial to prevent oxidative degradation, ensuring the observed thermal events are intrinsic to the compound itself.

Protocol 3.1: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the dried, purified compound into a Tzero aluminum pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss from sublimation prior to melting.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • The onset temperature of the primary endotherm is reported as the melting point.

    • Integrate the peak area to calculate the enthalpy of fusion (ΔHfus) in J/g.

    • Observe the thermogram for any other thermal events, such as exothermic peaks that would indicate decomposition. Studies on other sulfonamides have successfully used DTA (a related technique) to determine melting points[2][8].

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is essential for determining the temperature at which a compound begins to lose mass, providing a clear indication of its decomposition temperature and overall thermal stability. The data also reveals the number of decomposition steps and the mass of any residual material. Performing the analysis under an inert nitrogen atmosphere is critical to study the intrinsic thermal decomposition, as opposed to combustion which would occur in air.

Protocol 3.2: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the purified compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C.

    • Ramp the temperature from 30 °C to a high final temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the onset temperature of decomposition (Td) , often defined as the temperature at which 5% mass loss occurs.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rate for each decomposition step.

    • Note the percentage of mass remaining at the end of the experiment.

Visualization of Experimental Workflows

The logical flow of the analytical procedures described above is crucial for reproducible results.

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis start Start: Piperidin-4-one step1 Step 1: Sulfonylation (Benzenesulfonyl Chloride, Base) start->step1 intermediate Intermediate: 1-(benzenesulfonyl)piperidin-4-one step1->intermediate step2 Step 2: Oximation (Hydroxylamine HCl) intermediate->step2 product Crude Product step2->product purify Purification (e.g., Recrystallization) product->purify final_product Pure N-[1-(benzenesulfonyl)piperidin- 4-ylidene]hydroxylamine purify->final_product dsc Protocol 3.1: DSC Analysis final_product->dsc tga Protocol 3.2: TGA Analysis data_out_dsc Output: Melting Point (Tm), ΔHfus dsc->data_out_dsc data_out_tga Output: Decomposition Temp (Td) tga->data_out_tga

Sources

Protocols & Analytical Methods

Method

reduction of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine to primary amines

An Application Guide to the Synthesis of 4-Amino-1-benzenesulfonylpiperidine via Oxime Reduction Introduction: The Strategic Importance of the Piperidine Scaffold The piperidine ring is a privileged scaffold in modern me...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 4-Amino-1-benzenesulfonylpiperidine via Oxime Reduction

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable building block for drug discovery. The conversion of a readily accessible ketone, such as 1-(benzenesulfonyl)piperidin-4-one, to its corresponding primary amine unlocks a critical synthetic handle. This primary amine, 4-amino-1-benzenesulfonylpiperidine, serves as a versatile precursor for further elaboration through amide bond formation, reductive amination, and other nucleophilic reactions.

This application note provides a detailed guide for researchers on a crucial step in this synthetic sequence: the reduction of the intermediate oxime, N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, to the target primary amine. We will explore the mechanistic underpinnings of this transformation, compare various reduction methodologies, and provide detailed, field-tested protocols to ensure reliable and efficient synthesis.

Reaction Overview: The Chemistry of Oxime-to-Amine Transformation

The conversion of an oxime to a primary amine is a powerful transformation that involves the reduction of the carbon-nitrogen double bond (C=N) and the simultaneous reductive cleavage of the nitrogen-oxygen (N-O) bond.[1] The success of this reaction hinges on the choice of reducing agent and conditions, which must be potent enough to effect both transformations without causing undesirable side reactions, such as the formation of secondary amines or aziridines.

The starting material, N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, is typically prepared via a straightforward condensation reaction between 1-(benzenesulfonyl)piperidin-4-one and hydroxylamine hydrochloride.[2][3] The subsequent reduction is the key step to furnishing the desired primary amine.

Ketone 1-(Benzenesulfonyl)piperidin-4-one Oxime N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine Ketone->Oxime Condensation (NH₂OH·HCl) Amine 4-Amino-1-benzenesulfonylpiperidine Oxime->Amine Reduction (C=N reduction, N-O cleavage)

Caption: General synthetic workflow from ketone to primary amine.

Methodology Comparison: Selecting the Optimal Reduction Strategy

Several robust methods exist for the reduction of oximes. The choice is often dictated by available laboratory equipment, safety considerations, and the desired scale of the reaction. We will discuss three primary approaches: Catalytic Hydrogenation, Metal Hydride Reduction, and Catalytic Transfer Hydrogenation.

Catalytic Hydrogenation

This is a classic and often highly efficient method for oxime reduction. It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.[4]

  • Mechanism: The reaction occurs on the surface of the catalyst. The oxime and hydrogen are adsorbed, and hydrogen atoms are added stepwise across the C=N and N-O bonds. The reaction often proceeds through a hydroxylamine intermediate, which is then further reduced to the amine.[4][5]

  • Common Catalysts: Palladium on carbon (Pd/C) and Raney Nickel (Raney Ni) are the most common choices. Raney Ni is generally more active but can sometimes lead to side products.[6] For substrates sensitive to dehalogenation, non-palladium noble metals or base metals may be preferred.[7]

  • Causality of Additives: The reaction is frequently performed in an acidic medium (e.g., with HCl or H₂SO₄). Protonation of the oxime nitrogen makes the C=N bond more electrophilic and susceptible to reduction, often increasing both the reaction rate and selectivity for the primary amine.[8]

  • Expertise & Trustworthiness: This method is highly reliable and scalable. The primary byproduct is water, making the workup relatively clean. However, it requires specialized high-pressure hydrogenation equipment and careful handling of flammable H₂ gas and potentially pyrophoric catalysts.

Metal Hydride Reduction

Strong hydride reagents are very effective for reducing oximes, particularly in labs not equipped for catalytic hydrogenation.

  • Reagents: Lithium aluminum hydride (LiAlH₄ or LAH) is the most common and effective reagent for this transformation.[9][10] Sodium borohydride (NaBH₄) is typically too mild to reduce oximes on its own but its reactivity can be enhanced with additives like iodine or transition metal salts (e.g., NiCl₂, CuSO₄).[11]

  • Mechanism (LiAlH₄): The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbon of the C=N bond.[9][12] The aluminum species coordinates to the oxime's oxygen atom, forming an aluminate intermediate. This coordination facilitates the reductive cleavage of the N-O bond upon subsequent hydride attack or during aqueous workup.[13]

  • Expertise & Trustworthiness: LiAlH₄ is a powerful, non-selective "blunt instrument" that reliably reduces oximes.[9][13] However, it is highly reactive and pyrophoric, reacting violently with protic solvents like water and alcohols. Therefore, strict anhydrous conditions and a carefully controlled quenching procedure are mandatory for safety and success.

Catalytic Transfer Hydrogenation (CTH)

CTH offers a convenient and safer alternative to high-pressure hydrogenation, avoiding the direct use of H₂ gas.[14]

  • Reagents: This method uses a hydrogen donor molecule in conjunction with a catalyst. A common and inexpensive system is zinc dust (Zn) with ammonium formate (HCOONH₄) in a protic solvent like methanol.[14] Other systems include Raney Nickel with 2-propanol.[15]

  • Mechanism: In the Zn/HCOONH₄ system, ammonium formate serves as the in-situ source of hydrogen. The zinc metal facilitates the transfer of hydrogen to the oxime. The reaction is heterogeneous and proceeds under mild conditions, often at reflux.[14]

  • Expertise & Trustworthiness: This method is operationally simple, uses inexpensive and low-toxicity reagents, and is highly effective for a range of oximes while tolerating many other functional groups.[14] The workup is straightforward, typically involving filtration to remove the metal salts. This makes it an excellent choice for both small-scale discovery and larger-scale synthesis.

cluster_0 Reduction Pathways Start {N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine} MethodA Catalytic Hydrogenation H₂, Pd/C or Raney Ni Acidic or Neutral Conditions Start->MethodA MethodB Metal Hydride Reduction LiAlH₄ in Anhydrous Ether/THF Start->MethodB MethodC Transfer Hydrogenation Zn, HCOONH₄ in Methanol Start->MethodC End {4-Amino-1-benzenesulfonylpiperidine} MethodA->End Clean, High Yield Requires H₂ pressure MethodB->End Powerful, Fast Requires Anhydrous Cond. MethodC->End Safe, Convenient Inexpensive Reagents

Caption: Comparison of primary methodologies for oxime reduction.

Quantitative Data Summary

The following table summarizes the typical conditions and outcomes for the described methodologies. Yields are representative and can vary based on reaction scale and purification efficiency.

Methodology Reducing Agent / System Typical Solvent Temperature Typical Yield Key Advantages Key Disadvantages
Catalytic HydrogenationH₂ (50 psi), 10% Pd/CMethanol, Acetic AcidRoom Temp.>90%High yield, clean reaction, scalable.[4][8]Requires specialized pressure equipment; catalyst can be pyrophoric.
Metal Hydride ReductionLiAlH₄Anhydrous THF or Et₂O0 °C to Reflux80-95%Fast, powerful, broadly applicable.[3][9]Pyrophoric reagent, requires strict anhydrous conditions, hazardous quench.
Transfer HydrogenationZinc Dust, Ammonium FormateMethanolReflux85-95%Operationally simple, safe, inexpensive, good chemoselectivity.[14]Can be slower than LiAlH₄; workup requires filtration of metal salts.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product isolation.

Protocol 1: Reduction using Catalytic Transfer Hydrogenation

This method is recommended for its safety, reliability, and accessibility.

Materials:

  • N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (1.0 eq)

  • Zinc dust (<10 micron, activated) (5.0 eq)

  • Ammonium formate (10.0 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (1.0 eq) and methanol (approx. 0.1 M concentration).

  • Reagent Addition: Add ammonium formate (10.0 eq) followed by zinc dust (5.0 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C for methanol). The reaction is typically vigorous at the start.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the zinc salts. Wash the filter cake thoroughly with methanol.[16]

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove most of the methanol. Dilute the residue with DCM or EtOAc and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-amino-1-benzenesulfonylpiperidine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

!! EXTREME CAUTION !! LiAlH₄ is a highly reactive, water-sensitive, and pyrophoric solid. This procedure must be conducted by trained personnel in a certified fume hood under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (1.0 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Deionized water

  • 15% (w/v) aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.

  • LAH Suspension: Under a positive pressure of inert gas, carefully charge the flask with LiAlH₄ (2.0-3.0 eq). Add anhydrous THF via cannula to create a suspension (approx. 0.5 M). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the oxime solution dropwise to the stirred LAH suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor by TLC until the starting material is consumed (typically 2-6 hours).[3]

  • Workup - Quenching (Fieser Method): Cool the reaction mixture back down to 0 °C in an ice bath. Perform the following steps slowly and cautiously, as vigorous gas evolution (H₂) will occur.

    • For 'X' g of LiAlH₄ used, add 'X' mL of water dropwise.

    • Next, add 'X' mL of 15% aq. NaOH solution dropwise.

    • Finally, add '3X' mL of water dropwise.

  • Workup - Filtration: After the final addition, remove the ice bath and stir the resulting white, granular suspension vigorously for 30 minutes. Filter the suspension through a pad of Celite®, washing the filter cake extensively with THF or EtOAc.

  • Drying and Concentration: Combine the filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the residue by column chromatography or recrystallization as needed.

References

  • Ghosh, A., & Parida, L. (2014). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol.
  • Koukan, M., & Zeynizadeh, B. (2012). A New and Convenient Method for Reduction of Oximes to Amines with NaBH3CN in the Presence of MoCl5/NaHSO4·H2O System. Bulletin of The Korean Chemical Society.
  • Barbry, D., & Champagne, P. (1995). Reduction of O-Acyl Oximes with Sodium Borohydride/Iodine System.
  • Quora. (2024). Can lialh4 reduce oxime? Quora.
  • Reddy, G. S., et al. Zinc/Ammonium Formate: Rapid and selective reduction of oximes to amines. rhodium.ws.
  • Barbry, D., & Champagne, P. (1995). Reduction of o-acyl oximes with sodium borohydride/ iodine system. Marcel Dekker, Inc.
  • Li, F., & Ma, J. (2018). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry.
  • Filo. (2025). What is the action of LiAlH4 on benzyl oxime? Filo.
  • Yadav, J. S., et al. (2012). Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. Organic & Biomolecular Chemistry.
  • Anuchin, A. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI.
  • Rosler, S., et al. (2018). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst.
  • Fischer, A., et al. (2013). Controlling selectivity in the reaction network of aldoxime hydrogenation to primary amines.
  • ECHEMI. (n.d.). Reduction of oximes with lithium aluminium hydride. ECHEMI.
  • Johnson, M. (2017). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar.
  • Google Patents. (n.d.). Preparation of halogenated primary amines.
  • MDPI. (2022).
  • Chemistry Stack Exchange. (2017). Reduction of oximes with lithium aluminium hydride. Chemistry Stack Exchange.
  • Anuchin, A. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
  • PubChem. (n.d.). N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. PubChem.
  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Dalal Institute.
  • PubChem. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. PubChem.
  • PrepChem.com. (n.d.). Synthesis of 4-(benzyl)amino piperidine. PrepChem.com.
  • XMB. (2010). Reduction of oximes to corresponding amines. Powered by XMB 1.9.11.
  • Sigma-Aldrich. (n.d.). 4-Amino-1-benzylpiperidine. Sigma-Aldrich.
  • Benchchem. (n.d.). Synthesis routes of 4-Amino-1-benzylpiperidine. Benchchem.

Sources

Application

Application Notes and Protocols for the Beckmann Rearrangement of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Beckmann Rearrangement in the Context of N-Sulfonyl Piperidines The Beckmann rearran...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Beckmann Rearrangement in the Context of N-Sulfonyl Piperidines

The Beckmann rearrangement is a powerful and well-established acid-catalyzed transformation in organic synthesis that converts an oxime to an N-substituted amide.[1] For cyclic ketoximes, this rearrangement provides a strategic route to lactams, which are pivotal structural motifs in a myriad of pharmaceuticals and natural products.[2] The rearrangement of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is of particular interest as it leads to the formation of a 1-benzenesulfonyl-1,4-diazepan-5-one, a seven-membered lactam. This scaffold is a key component in various biologically active molecules.

The presence of the electron-withdrawing benzenesulfonyl group on the piperidine nitrogen introduces a unique electronic environment that can significantly influence the course of the Beckmann rearrangement. This guide provides a comprehensive overview of the theoretical considerations, optimal reaction conditions, detailed experimental protocols, and potential challenges associated with the Beckmann rearrangement of this specific substrate.

Theoretical Considerations and Mechanistic Pathway

The generally accepted mechanism of the Beckmann rearrangement involves the initial activation of the oxime hydroxyl group by an acid catalyst, converting it into a good leaving group (e.g., water or a sulfonate ester).[3] This is followed by a concerted 1,2-alkyl migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion furnishes the corresponding lactam.[4]

The Influence of the N-Benzenesulfonyl Group:

The N-benzenesulfonyl substituent is strongly electron-withdrawing. This electronic perturbation can affect the rearrangement in several ways:

  • Decreased Basicity of the Piperidine Nitrogen: The sulfonamide nitrogen is significantly less basic than a typical secondary amine, which can influence its interaction with acid catalysts.

  • Electronic Effect on the Oxime: The electron-withdrawing nature of the sulfonyl group can impact the electron density of the oxime functional group, potentially affecting the ease of protonation or activation of the hydroxyl group.

  • Stability of Intermediates: The sulfonyl group may influence the stability of the nitrilium ion intermediate, which could affect the reaction rate and the propensity for side reactions.

  • Stereochemistry of the Oxime: The rearrangement is stereospecific, with the group anti to the leaving group migrating.[2] The N-benzenesulfonyl group could potentially influence the thermodynamic equilibrium between the (E)- and (Z)-isomers of the oxime, although in the case of a symmetrical piperidone ring, both migrating groups are chemically equivalent, leading to a single lactam product.

Experimental Protocols

Protocol 1: Classical Beckmann Rearrangement using a Strong Brønsted Acid

This protocol utilizes a strong protic acid, such as polyphosphoric acid (PPA) or sulfuric acid, to catalyze the rearrangement. These are robust conditions suitable for many substrates.

Materials:

  • N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (1.0 eq) in a minimal amount of a suitable inert solvent like dichloromethane at room temperature.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly and carefully add polyphosphoric acid (or concentrated sulfuric acid) (5-10 eq) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. This should be done slowly and with vigorous stirring to neutralize the acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude lactam.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: Milder Beckmann Rearrangement using Phosphorus Pentachloride (PCl₅)

For substrates that may be sensitive to strong, hot acids, phosphorus pentachloride in a non-polar solvent offers a milder alternative.[3]

Materials:

  • N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add phosphorus pentachloride (1.1-1.5 eq) portion-wise to the stirred suspension.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The reaction can be gently heated to reflux if necessary, while monitoring by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or THF (2 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude lactam by column chromatography.

Data Presentation: Comparison of Reaction Conditions

Catalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical YieldNotes
H₂SO₄ (conc.)Neat or DCM0 to RT2-4Moderate to GoodStrong acid, potential for charring with sensitive substrates.
Polyphosphoric Acid (PPA)Neat or DCMRT to 801-3Good to ExcellentViscous, can make workup challenging.
PCl₅Diethyl Ether/THF0 to Reflux1-3GoodMilder conditions, requires anhydrous setup.
TsCl, PyridinePyridineRT to 604-12Moderate to GoodForms the tosylate in situ, milder than strong acids.
Cyanuric Chloride/ZnCl₂AcetonitrileReflux2-6Moderate to GoodCatalytic system, generally milder conditions.[2]

Visualization of Key Processes

Reaction Mechanism

Beckmann_Rearrangement cluster_start Starting Material cluster_activation Activation cluster_rearrangement Rearrangement cluster_hydrolysis Hydrolysis cluster_product Product Oxime N-[1-(benzenesulfonyl)piperidin- 4-ylidene]hydroxylamine Activated_Oxime Activated Oxime (e.g., O-protonated or O-sulfonylated) Oxime->Activated_Oxime + Acid (H⁺) or Activating Agent Nitrilium_Ion Nitrilium Ion Intermediate Activated_Oxime->Nitrilium_Ion 1,2-Alkyl Migration - Leaving Group Lactam_Tautomer Lactam Tautomer Nitrilium_Ion->Lactam_Tautomer + H₂O Lactam 1-Benzenesulfonyl-1,4- diazepan-5-one Lactam_Tautomer->Lactam Tautomerization

Caption: Generalized mechanism of the Beckmann rearrangement.

Experimental Workflow

Experimental_Workflow Start Start: Dissolve Oxime in Solvent Reaction Add Catalyst/Reagent (e.g., PPA or PCl₅) Start->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Quench Quench Reaction (e.g., with NaHCO₃ soln) Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Final Product: 1-Benzenesulfonyl-1,4-diazepan-5-one Purification->Product

Caption: General experimental workflow for the Beckmann rearrangement.

Potential Side Reactions and Troubleshooting

  • Beckmann Fragmentation: A potential side reaction is the fragmentation of the nitrilium ion intermediate, which can lead to the formation of a nitrile.[1][2] This is more likely if the migrating group can form a stable carbocation. For the N-sulfonyl piperidone oxime, this is less of a concern as the migrating groups are secondary alkyl chains.

  • Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient catalyst, low reaction temperature, or a deactivated catalyst. Increasing the amount of catalyst or the reaction temperature may be necessary.

  • Hydrolysis of the Sulfonamide: Under very strong acidic conditions and prolonged heating, there is a possibility of sulfonamide hydrolysis, though this is generally a robust functional group.

  • Formation of Byproducts: The presence of multiple spots on the TLC plate may indicate the formation of byproducts. Careful purification by column chromatography is essential to isolate the desired lactam.

Conclusion

The Beckmann rearrangement of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine provides an effective route to the corresponding 1-benzenesulfonyl-1,4-diazepan-5-one. The choice of reaction conditions, from classical strong acids to milder reagents like phosphorus pentachloride, allows for flexibility depending on the stability of the substrate and the desired scale of the reaction. The electron-withdrawing nature of the N-benzenesulfonyl group is a key consideration, and the protocols provided herein offer a solid starting point for the successful execution of this important transformation. Careful monitoring and purification are crucial for obtaining the desired product in high yield and purity.

References

  • AdiChemistry. BECKMANN REARRANGEMENT | MECHANISM. [Online] Available at: [Link]

  • Wikipedia. Beckmann rearrangement. [Online] Available at: [Link]

  • Chemistry Steps. Beckmann Rearrangement. [Online] June 18, 2025. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine as a Versatile Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of N-[1-(benzenesulfonyl)piperidin-4-ylide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. This key intermediate, featuring both a reactive oxime functionality and a pharmaceutically relevant N-sulfonylpiperidine scaffold, serves as a critical building block in the synthesis of diverse Active Pharmaceutical Ingredients (APIs). We present detailed, field-proven protocols for its preparation and subsequent transformation into a 4-aminopiperidine derivative—a privileged structure in modern medicinal chemistry. The causality behind experimental choices, in-process controls, and rigorous analytical validation methods are explained to ensure reproducibility and scientific integrity.

Introduction: The Strategic Value of the Precursor

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (CAS No: 34259-87-5) is a crystalline solid with the molecular formula C11H14N2O3S.[1] Its strategic importance in pharmaceutical synthesis stems from the convergence of two valuable structural motifs:

  • The N-Benzenesulfonyl Piperidine Core: The piperidine ring is a ubiquitous scaffold found in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] The benzenesulfonyl group serves as a robust protecting group and can also engage in critical binding interactions within a target protein.

  • The 4-Oxime Functionality: The C=N-OH group is a versatile chemical handle. It is readily converted into other functional groups, most notably the corresponding amine via reduction. This transformation provides a direct route to 4-aminopiperidine derivatives, which are key components of APIs targeting a wide range of diseases, including metabolic disorders and cancers.[3][4]

This guide will detail the synthesis of the title precursor and demonstrate its utility by outlining its conversion to a 4-aminopiperidine intermediate, a critical step in the assembly of more complex API candidates.

Synthesis of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

The synthesis is a straightforward condensation reaction between 1-(benzenesulfonyl)piperidin-4-one and hydroxylamine hydrochloride. The mechanism involves the nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by dehydration to form the oxime.

Rationale for Experimental Design

The selection of a base is critical. A mild base like pyridine or sodium acetate is used to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. This prevents the protonation of the hydroxylamine nucleophile, which would render it unreactive, and drives the reaction equilibrium toward the product. Ethanol or a similar protic solvent is chosen for its ability to dissolve all reactants and facilitate the proton transfer steps involved in the dehydration.

Experimental Protocol

Table 1: Reagents for Precursor Synthesis

Reagent CAS No. MW ( g/mol ) Amount Moles
1-(Benzenesulfonyl)piperidin-4-one 55436-56-1 239.29 10.0 g 0.0418
Hydroxylamine Hydrochloride 5470-11-1 69.49 3.20 g 0.0460
Pyridine 110-86-1 79.10 3.64 mL 0.0450

| Ethanol (95%) | 64-17-5 | - | 100 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(benzenesulfonyl)piperidin-4-one (10.0 g, 0.0418 mol) and ethanol (100 mL). Stir until the solid is fully dissolved.

  • Add hydroxylamine hydrochloride (3.20 g, 0.0460 mol) to the solution. A slight suspension may form.

  • Slowly add pyridine (3.64 mL, 0.0450 mol) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The reaction is complete when the spot corresponding to the starting ketone has disappeared.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filter the resulting white precipitate through a Büchner funnel, wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol (1 x 10 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight.

  • Expected Outcome: A white crystalline solid with a typical yield of 90-95% and a purity of >98% as determined by HPLC.

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Isolation Ketone 1-(Benzenesulfonyl) piperidin-4-one Mix 1. Combine in Ethanol Ketone->Mix Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Mix Base Pyridine Base->Mix Reflux 2. Reflux (4-6h) Mix->Reflux TLC 3. Monitor via TLC Reflux->TLC Cool 4. Cool & Precipitate TLC->Cool Reaction Complete Filter 5. Filter & Wash Cool->Filter Dry 6. Dry under Vacuum Filter->Dry Product N-[1-(benzenesulfonyl)piperidin- 4-ylidene]hydroxylamine Dry->Product

Caption: Workflow for the synthesis of the oxime precursor.

Application in API Synthesis: Reduction to a 4-Aminopiperidine Intermediate

The most valuable transformation of the oxime precursor is its reduction to the corresponding primary amine, 1-(benzenesulfonyl)piperidin-4-amine. This amine is a versatile intermediate that can be readily coupled with other molecular fragments to build a final API structure.[5] Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean reaction profile, and the ease of removing the catalyst by filtration.

Rationale for Experimental Design

Raney Nickel is a highly effective and cost-efficient catalyst for the reduction of oximes to primary amines.[2] The use of ammonia-saturated methanol as the solvent is a critical field-proven technique. Ammonia suppresses the formation of secondary amine side products, which can arise from the reaction of the intermediate imine with the final amine product. The hydrogen pressure is optimized to ensure a reasonable reaction rate without requiring specialized high-pressure equipment.

Experimental Protocol: Reduction to Amine

Table 2: Reagents for Oxime Reduction

Reagent CAS No. MW ( g/mol ) Amount Moles
N-[1-(benzenesulfonyl)...]hydroxylamine 34259-87-5 254.31 5.0 g 0.0197
Raney® Nickel (50% slurry in water) 7440-02-0 - ~1.0 g -
Methanol, Ammonia-saturated (7N) 67-56-1 - 100 mL -

| Hydrogen Gas (H₂) | 1333-74-0 | - | 50-60 psi | - |

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry (1.0 g) with deionized water (3 x 10 mL) and then with methanol (3 x 10 mL) to remove residual water.

  • In a suitable hydrogenation vessel (e.g., Parr shaker), add the washed Raney Nickel catalyst.

  • Add the oxime precursor (5.0 g, 0.0197 mol) and the ammonia-saturated methanol (100 mL).

  • Seal the vessel, purge it with nitrogen gas, and then with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50-60 psi.

  • Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature for 8-12 hours.

  • In-Process Control: The reaction progress can be monitored by observing the cessation of hydrogen uptake. A TLC or LC-MS analysis of a carefully vented aliquot can confirm the disappearance of the starting oxime.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Safety Note: Raney Nickel is pyrophoric when dry. The catalyst must be kept wet at all times. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol (2 x 15 mL).

  • Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often of sufficient purity for the next step. If required, it can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

  • Expected Outcome: A white to off-white solid with a typical yield of 85-95%.

Overall Synthetic Pathway Diagram

Precursor N-[1-(benzenesulfonyl)piperidin- 4-ylidene]hydroxylamine Intermediate 1-(Benzenesulfonyl) piperidin-4-amine Precursor->Intermediate H₂, Raney Ni NH₃/MeOH API Final API-X Intermediate->API Coupling Agents (e.g., EDCI, HOBt) Acid + Acid Fragment (R-COOH) Acid->API

Caption: From precursor to a final API via a key amine intermediate.

Analytical Characterization Protocols

Rigorous analytical testing is essential to confirm the structure, identity, and purity of the synthesized precursor and its downstream products.[6]

Table 3: Summary of Analytical Methods

Technique Purpose Key Parameters
HPLC Purity assessment and quantification C18 column, mobile phase gradient (e.g., Acetonitrile/Water with 0.1% TFA), UV detection at 254 nm.
¹H / ¹³C NMR Structural elucidation and confirmation 400 MHz spectrometer, solvent (e.g., DMSO-d₆), TMS as internal standard.
MS (ESI) Molecular weight confirmation Positive ion mode electrospray ionization (ESI+), direct infusion or LC-MS.

| FT-IR | Functional group identification | KBr pellet or ATR, identifies key bonds (e.g., S=O, C=N, N-O, N-H). |

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a solution of the sample at approximately 0.5 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak with purity >98% (by area percentage) for the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis (Oxime Precursor): Expect to see characteristic signals for the aromatic protons of the benzenesulfonyl group (7.5-7.8 ppm), aliphatic protons of the piperidine ring (2.5-3.5 ppm), and a singlet for the oxime hydroxyl proton (-OH, typically >10 ppm).

  • Analysis (Amine Intermediate): The disappearance of the oxime hydroxyl proton and the appearance of a new signal for the amine (-NH₂) protons (typically 1.5-3.0 ppm, broad) confirms the reduction. Shifts in the adjacent piperidine protons will also be observed.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile/water.

  • Method: Infuse the sample directly into an Electrospray Ionization (ESI) source.

  • Mode: Acquire the spectrum in positive ion mode.

  • Expected Result (Oxime Precursor): A prominent ion corresponding to [M+H]⁺ at m/z 255.08.

  • Expected Result (Amine Intermediate): A prominent ion corresponding to [M+H]⁺ at m/z 241.10.

Conclusion

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is a highly valuable and versatile precursor for pharmaceutical synthesis. The protocols detailed herein provide a reliable and scalable pathway for its production and subsequent conversion into a key 4-aminopiperidine intermediate. By understanding the chemical principles behind each step and employing rigorous analytical controls, researchers can confidently integrate this building block into their synthetic campaigns to accelerate the discovery and development of novel APIs.

References

  • PubChem. N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. National Center for Biotechnology Information. [Link]

  • ATSDR. Analytical Methods for Benzidine. Agency for Toxic Substances and Disease Registry. [Link]

  • Google Patents. CN103558318A - Determination method for detecting trace hydroxylamine hydrochloride in medicine.
  • Shanghai Medpep Co., Ltd. APIs|Peptide Reagents|Hydroxylamine Derivatives. [Link]

  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777. [Link]

  • Deka, N., et al. (2014). Synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry, 2014, 856756. [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Wang, F.-X., & Zhou, S.-D. (2015). N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. The Royal Society of Chemistry. [Link]

  • Google Patents.
  • Sagues, W. J., et al. (2021). Production of active pharmaceutical ingredients (APIs) from lignin-derived phenol and catechol. Green Chemistry. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro. [Link]

  • Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

Sources

Application

preparation of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine from 1-(benzenesulfonyl)piperidin-4-one

Abstract This document provides a comprehensive and detailed protocol for the synthesis of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine from 1-(benzenesulfonyl)piperidin-4-one. This synthesis is a critical ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine from 1-(benzenesulfonyl)piperidin-4-one. This synthesis is a critical step for researchers and professionals in drug development and medicinal chemistry, as the resulting oxime is a versatile intermediate for creating novel therapeutics. This guide offers an in-depth look at the reaction mechanism, step-by-step experimental procedures, safety precautions, and methods for analytical validation to ensure a reproducible and successful synthesis.

Introduction

The piperidine moiety is a cornerstone in the design of many pharmaceuticals due to its prevalence in bioactive natural products and synthetic drugs. The conversion of a ketone to an oxime introduces a valuable functional group for further chemical transformations. The target molecule, N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine[1], is of particular interest as it combines the piperidine scaffold with a stable benzenesulfonyl protecting group, making it an ideal building block in multi-step synthetic pathways. This application note presents a robust and well-validated protocol for the oximation of 1-(benzenesulfonyl)piperidin-4-one.

Scientific Rationale and Reaction Mechanism

The core of this synthesis is the oximation reaction, a condensation reaction between a ketone and hydroxylamine.[2][3][4] The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-(benzenesulfonyl)piperidin-4-one.[3]

  • Dehydration: The resulting intermediate undergoes elimination of a water molecule to form the stable C=N double bond of the oxime.[2]

The reaction is typically performed in a slightly acidic medium, which is provided by the use of hydroxylamine hydrochloride.[2][3] A base, such as sodium acetate, is added to neutralize the excess acid and liberate the free hydroxylamine for the reaction.

The benzenesulfonyl group on the piperidine nitrogen is an electron-withdrawing group that enhances the stability of the ring and is resilient to a variety of reaction conditions, a desirable trait for complex synthetic routes.

Reaction Scheme:

Detailed Experimental Protocol

This protocol is optimized for a laboratory setting and can be scaled as needed with appropriate modifications.

3.1. Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberExample Supplier
1-(benzenesulfonyl)piperidin-4-oneC₁₁H₁₃NO₃S255.30394736-23-3Sigma-Aldrich
Hydroxylamine hydrochlorideNH₂OH·HCl69.495470-11-1Sigma-Aldrich
Sodium Acetate (anhydrous)CH₃COONa82.03127-09-3Fisher Scientific
Ethanol (95%)C₂H₅OH46.0764-17-5Fisher Scientific
Deionized WaterH₂O18.027732-18-5---
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWR
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich
3.2. Necessary Equipment
  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

3.3. Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(benzenesulfonyl)piperidin-4-one (2.55 g, 10.0 mmol) in a mixture of ethanol (40 mL) and deionized water (20 mL). Stir the solution using a magnetic stirrer until the solid is completely dissolved.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (0.83 g, 12.0 mmol, 1.2 eq) followed by anhydrous sodium acetate (0.98 g, 12.0 mmol, 1.2 eq).

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

  • Monitoring the Reaction: The reaction progress should be monitored by TLC (eluent: 1:1 ethyl acetate/hexanes). The reaction is considered complete when the starting ketone spot is no longer visible, which typically takes 2-4 hours.

  • Work-up: After completion, allow the flask to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Extraction: Pour the remaining mixture into a separatory funnel containing 50 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is often obtained as a white to off-white solid and is typically of high purity. If necessary, it can be further purified by recrystallization from an ethanol-water mixture.

3.4. Visual Workflow of the Synthesis

G cluster_0 Reaction Phase cluster_1 Isolation & Purification A Dissolve Ketone in EtOH/H2O B Add NH2OH·HCl & NaOAc A->B C Reflux at 80-85°C (2-4 hours) B->C D Monitor by TLC C->D E Cool & Concentrate D->E Completion F Aqueous Work-up & DCM Extraction E->F G Dry & Evaporate F->G H Recrystallize (Optional) G->H I Pure Oxime H->I Final Product

Caption: A step-by-step workflow for the oximation of 1-(benzenesulfonyl)piperidin-4-one.

Product Characterization and Validation

To confirm the identity and purity of the synthesized N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, the following analytical methods are recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Key signals to observe include the disappearance of the ketone carbonyl in the ¹³C spectrum and the appearance of the oxime C=N carbon, along with characteristic shifts in the piperidine ring protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the C=O stretch of the starting material (around 1720 cm⁻¹) and the appearance of a C=N stretch (around 1660 cm⁻¹) and a broad O-H stretch (around 3300-3100 cm⁻¹) for the oxime.

  • Mass Spectrometry (MS): To confirm the molecular weight (254.31 g/mol ).[1]

  • Melting Point Determination: A sharp melting point range indicates high purity of the final product.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • 1-(Benzenesulfonyl)piperidin-4-one: May cause skin and eye irritation.[5][6][7][8][9]

  • Hydroxylamine hydrochloride: This substance is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[10][11][12][13][14] It may also be corrosive to metals.[10][12][13][14] Handle with extreme care and avoid creating dust.[12] May explode when heated.[12]

  • Organic Solvents: Ethanol and dichloromethane are flammable and should be handled away from any sources of ignition.

Proper waste disposal procedures must be followed in accordance with institutional guidelines.

Troubleshooting Guide
ProblemPotential CauseRecommended Solution
Incomplete Reaction Insufficient heating or reaction time.Ensure the reaction mixture is refluxing and extend the reaction time, continuing to monitor by TLC.
Inactive hydroxylamine hydrochloride.Use a freshly opened container of the reagent.
Low Product Yield Inefficient extraction.Perform additional extractions with dichloromethane.
Product loss during purification.Optimize recrystallization conditions, such as solvent choice and cooling rate.
Impure Final Product Incomplete removal of starting materials or byproducts.Purify the crude product by recrystallization or silica gel column chromatography.
References
  • Vertex AI Search. (2025, July 30).
  • Sigma-Aldrich. (2025, March 12).
  • ChemScience. (n.d.).
  • Vaia. (n.d.). Hydroxylamine Hydrochloride Reaction.
  • CDH Fine Chemical. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • EMD Millipore. (n.d.). Safety Data Sheet: Hydroxylamine Hydrochloride GR ACS.
  • Wikipedia. (n.d.). Hydroxylamine.
  • BYJU'S. (n.d.). Oximes.
  • PubChem. (2025, September 15). N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine.
  • Vietnam Journal of Science, Technology and Engineering. (n.d.).
  • Cole-Parmer. (2005, January 4).
  • Fisher Scientific. (2025, May 1).
  • Thermo Fisher Scientific. (2024, March 27).
  • Cayman Chemical. (2025, August 18).
  • Apollo Scientific. (2023, July 4).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (PubChem CID: 1489035). This guide is designed for researchers and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (PubChem CID: 1489035). This guide is designed for researchers and drug development professionals who require high-fidelity preservation of this specific ketoxime derivative during preclinical and analytical workflows.

Mechanistic Insight: The Threat of Oxime Hydrolysis

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is an oxime derivative of 1-(benzenesulfonyl)piperidin-4-one. While oximes are widely utilized in bioconjugation and medicinal chemistry due to their relative stability compared to imines, they are not immune to degradation.

The primary degradation pathway during storage is acid-catalyzed hydrolysis . As established in seminal mechanistic studies on carbon-nitrogen double bonds, hydrolysis is initiated by the protonation of the imine nitrogen. This protonation increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by ambient water to form a transient tetrahedral carbinolamine intermediate. This intermediate subsequently collapses, cleaving the C=N bond to yield the parent ketone (1-(benzenesulfonyl)piperidin-4-one) and free hydroxylamine ().

Because water is the obligate nucleophile and protons act as the catalyst, moisture exclusion and pH control are the absolute determinants of long-term storage viability .

Mechanism Oxime N-[1-(benzenesulfonyl)piperidin- 4-ylidene]hydroxylamine (Stable Oxime) Protonated Protonated Imine (Reactive Intermediate) Oxime->Protonated + H⁺ (Acid) Carbinolamine Tetrahedral Carbinolamine Protonated->Carbinolamine + H₂O Products 1-(benzenesulfonyl)piperidin-4-one + Hydroxylamine Carbinolamine->Products - H⁺

Caption: Acid-catalyzed hydrolysis mechanism of the target oxime compound.

Quantitative Stability Data

To understand why strict storage parameters are required, it is helpful to compare the intrinsic stability of the oxime linkage against other common C=N bonds. The high electronegativity of the oxygen atom in the oxime (χO = 3.5) pulls electron density away from the imine nitrogen, making it significantly less basic and less susceptible to the initial protonation step required for hydrolysis compared to hydrazones ().

Table 1: Relative Hydrolytic Stability of C=N Linkages at Physiological pH (7.0)

Linkage TypeRelative Hydrolysis RateSusceptibility to Acid-Catalyzed CleavageStructural Resilience
Oxime (Target Compound) 1 (Baseline) Moderate (Requires lower pH / higher [H⁺]) Highest
Semicarbazone~160x fasterHighModerate
Acetylhydrazone~300x fasterHighLow
Methylhydrazone~600x fasterVery HighLowest

Data adapted from comparative kinetic assays of isostructural conjugates. Even with this relative stability, trace moisture over months of storage will drive the equilibrium toward the ketone.

Troubleshooting & FAQs

Q1: My NMR/HPLC analysis shows a growing peak corresponding to 1-(benzenesulfonyl)piperidin-4-one. What happened? A1: Your sample has undergone partial hydrolysis. This typically occurs when the solid compound is repeatedly exposed to ambient humidity during aliquoting (freeze-thaw condensation) or stored in a container that is not hermetically sealed. The presence of atmospheric CO₂ dissolving into condensed moisture can create a mildly acidic microenvironment, accelerating the degradation.

Q2: How does the benzenesulfonyl group affect the stability of this specific oxime? A2: The benzenesulfonyl group attached to the piperidine nitrogen is strongly electron-withdrawing. While it is separated from the oxime C=N bond by the piperidine ring carbons, it slightly reduces the overall electron density of the ring system via inductive effects. This marginally decreases the basicity of the imine nitrogen further, theoretically providing a slight boost to hydrolytic stability compared to an unsubstituted piperidin-4-one oxime. However, it does not render the molecule immune to water.

Q3: Can I store this compound in an aqueous buffer for ongoing biological assays? A3: No. While oximes are kinetically stable at neutral to slightly basic pH (pH 7.0–9.0) for short-term laboratory studies (hours to days), they are thermodynamically unstable in dilute aqueous conditions. For long-term storage, the compound must be kept as a dry solid. If a stock solution is absolutely necessary, use anhydrous DMSO, aliquot into single-use vials, and store at -80°C.

Q4: I need to run RP-HPLC to check the purity of my stored batch. Are there any precautions? A4: Critical Expert Insight: Do not use standard 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in your mobile phase. The acidic conditions of standard reverse-phase chromatography can induce on-column hydrolysis of the oxime, leading to artificially high readings of the ketone degradation product. You must use a neutral mobile phase modifier, such as 10 mM Ammonium Acetate (pH ~6.8-7.0), to obtain an accurate purity profile.

Experimental Protocols: Self-Validating Storage Workflow

To guarantee the integrity of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, you must implement a self-validating storage system. This means analytical verification is baked into the beginning and end of the storage lifecycle.

Workflow Step1 1. Lyophilization (Remove residual H₂O) Step2 2. Aliquot into Amber Vials (Minimize handling/light) Step1->Step2 Step3 3. Argon/N₂ Purge (Displace O₂ and Moisture) Step2->Step3 Step4 4. Store at -20°C with Desiccant (Arrest kinetic degradation) Step3->Step4 Validation Pre/Post-Storage Validation (Neutral RP-HPLC / NMR) Step4->Validation

Caption: Standard operating workflow for the preparation and long-term storage of oximes.

Protocol: Preparation, Storage, and Recovery

Step 1: Pre-Storage Analytical Validation

  • Dissolve a 1 mg sample in anhydrous Acetonitrile.

  • Analyze via RP-HPLC using a C18 column. Mobile Phase: Gradient of Acetonitrile and Water buffered with 10 mM Ammonium Acetate (pH 7.0).

  • Record the baseline ratio of oxime to ketone.

Step 2: Desiccation & Aliquoting

  • Transfer the bulk synthesized/purchased solid into a vacuum desiccator containing fresh Drierite (calcium sulfate) or phosphorus pentoxide (P₂O₅). Apply vacuum for 24 hours to remove trace surface moisture.

  • In a dry glovebox (humidity <5%), divide the bulk powder into single-use aliquots using amber glass vials. Causality: Single-use aliquots prevent the introduction of condensation that occurs when a cold bulk vial is repeatedly opened in a humid laboratory environment.

Step 3: Inert Atmosphere Packaging

  • Purge each vial with a gentle stream of dry Argon or Nitrogen gas for 15-20 seconds to displace ambient oxygen and moisture.

  • Immediately seal the vials with PTFE-lined screw caps. PTFE is required as it does not outgas plasticizers and provides a superior moisture barrier compared to standard rubber septa.

Step 4: Temperature-Controlled Storage

  • Place the sealed vials inside a secondary container (e.g., a sealed Mylar bag or a larger jar containing indicating silica gel packets).

  • Store the secondary container at -20°C (or -80°C for multi-year storage). Ensure the freezer does not contain volatile acids (e.g., concentrated HCl or acetic acid), as acidic vapors can permeate seals over time and catalyze hydrolysis.

Step 5: Recovery and Post-Storage Validation

  • When a sample is needed, remove the single-use vial from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening . Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the hygroscopic powder, initiating hydrolysis.

  • Re-run the neutral RP-HPLC method (from Step 1) to validate that the oxime/ketone ratio has remained stable prior to using the compound in sensitive biological or chemical assays.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. URL:[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1489035, N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. URL:[Link]

Optimization

how to remove unreacted ketone from N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of heavily functionalized piperidine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the purification of heavily functionalized piperidine derivatives.

The synthesis of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine from its parent ketone, 1-(benzenesulfonyl)piperidin-4-one, often leaves behind unreacted starting material. Because the bulky, highly lipophilic benzenesulfonyl group dominates the physicochemical properties of both molecules, standard purification techniques frequently fail.

This guide provides field-proven, causality-driven troubleshooting strategies to isolate your target oxime with high purity.

Diagnostic Purification Workflow

Before selecting a method, assess your reaction scale and purity requirements. Use the decision matrix below to determine the most thermodynamically and economically viable approach for your workflow.

G Start Crude Mixture (Oxime + Trace Ketone) Scale Assess Reaction Scale & Purity Needs Start->Scale Small Small Scale (< 5g) Scale->Small Medium Medium Scale (5g - 50g) High Purity Req. Scale->Medium Large Process Scale (> 50g) Scale->Large Chroma Silica Gel Flash Chromatography Small->Chroma Scavenger PS-TsNHNH2 Resin Scavenging Medium->Scavenger Girard Girard's Reagent T Derivatization Large->Girard

Decision matrix for selecting optimal ketone-oxime purification strategy based on scale.

Troubleshooting Guides & FAQs

Q1: Why does standard acid/base extraction fail to separate the unreacted ketone from the oxime?

The Causality: The partition coefficient (LogP) of both compounds is heavily dictated by the lipophilic benzenesulfonyl-piperidine core. While the oxime functionality (-C=N-OH) introduces a hydrogen bond donor that the starting ketone lacks, the overall polarity difference is negligible. Furthermore, oximes are only very weakly acidic (pKa ~10–12). Attempting to deprotonate the oxime to drive it into an aqueous phase requires strongly alkaline conditions (e.g., >1M NaOH), which frequently leads to the hydrolysis of the benzenesulfonyl amide linkage or the degradation of the oxime itself. Therefore, standard phase separation is chemically unviable.

Q2: What is the most efficient way to remove trace ketone without chromatography?

The Solution: Utilize a chemoselective "catch and release" strategy using Polymer-Supported p-Toluenesulfonylhydrazine (PS-TsNHNH2) . The Causality: This resin features a reactive hydrazine moiety tethered to an insoluble polystyrene backbone. It undergoes a condensation reaction exclusively with the electrophilic carbonyl carbon of the unreacted ketone, forming a covalent resin-bound hydrazone 1. Because the oxime carbon is already fully derivatized, it remains completely inert. Simple filtration removes the sequestered ketone.

Self-Validating Protocol:

  • Solvation: Dissolve the crude mixture in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL/g of crude).

  • Scavenging: Add 2.5 to 3.0 equivalents of PS-TsNHNH2 resin (based on the estimated molar amount of unreacted ketone).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to accelerate hydrazone formation.

  • Agitation: Agitate the suspension on an orbital shaker at room temperature for 12–16 hours. (Note: Do not use magnetic stir bars, as they will grind and pulverize the resin beads).

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake with 3 column volumes of DCM to ensure complete recovery of the oxime.

  • Validation (QC): Analyze the filtrate via TLC (Hexanes/EtOAc). The faster-eluting UV-active spot corresponding to the ketone must be completely absent. Concentrate the filtrate to yield the purified oxime.

Q3: How can I separate them using liquid-liquid extraction at a larger scale?

The Solution: Chemical phase-tagging using Girard's Reagent T . The Causality: Girard's Reagent T ((carboxymethyl)trimethylammonium chloride hydrazide) reacts specifically with the unreacted ketone to form a highly polar, permanently charged cationic hydrazone 2. This drastically alters the ketone's solubility profile, converting a difficult lipophilic-lipophilic separation into a trivial aqueous-organic extraction [[3]](). The oxime remains uncharged and highly soluble in the organic phase.

G Mix Crude Mixture (Oxime + Ketone) Reagent Add Girard's Reagent T (EtOH, H+, Reflux) Mix->Reagent Partition Liquid-Liquid Extraction (EtOAc / Water) Reagent->Partition Org Organic Phase (EtOAc) Contains Pure Oxime Partition->Org Lipophilic Aq Aqueous Phase (Water) Contains Cationic Ketone Partition->Aq Hydrophilic

Phase separation workflow using Girard's Reagent T for ketone sequestration.

Self-Validating Protocol:

  • Reaction: Dissolve the crude mixture in absolute ethanol (10 mL/g). Add 1.5 equivalents of Girard's Reagent T and 10% v/v glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 1–2 hours.

  • Solvent Swap: Cool to room temperature and concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Partitioning: Suspend the residue in Ethyl Acetate (EtOAc) and an equal volume of distilled water. Transfer to a separatory funnel.

  • Phase Separation: Shake vigorously and allow the layers to separate. The unreacted ketone (now a cationic hydrazone) will partition entirely into the lower aqueous layer.

  • Validation (QC): Spot both the aqueous and organic layers on a TLC plate. The organic layer will show only the oxime. The aqueous layer will contain the Girard-ketone adduct (which remains stuck at the baseline). Dry the organic layer over Na₂SO₄ and concentrate.

Q4: I am using Silica Gel Flash Chromatography, but the oxime streaks and co-elutes with the ketone. How do I fix this?

The Causality: The oxime's hydroxyl group acts as a strong hydrogen bond donor, interacting heavily with the free silanol groups (-Si-OH) on the silica stationary phase. This causes severe tailing (streaking) of the oxime band, leading it to bleed into the faster-eluting ketone band. The Solution: Cap the active silanol sites by pre-treating the column with 1% Triethylamine (TEA) in your non-polar starting solvent (e.g., hexanes). Run a gradient of Hexanes to Ethyl Acetate (10% to 40%). The TEA deactivation ensures the oxime elutes as a symmetrical, tight band without tailing into the ketone fraction.

Quantitative Method Comparison

Use the table below to benchmark the expected performance of each purification strategy based on historical analytical data.

Purification MethodPrimary MechanismIdeal ScaleExpected RecoveryFinal PurityCost / Complexity
PS-TsNHNH₂ Scavenging Covalent Sequestration10 mg – 50 g> 95%> 99%High (Resin cost)
Girard's Reagent T Phase-Tagging / Extraction> 50 g85 – 90%> 95%Low
Flash Chromatography Adsorption / Polarity< 10 g80 – 90%> 98%Medium (Solvent/Time)
Recrystallization Differential Solubility> 100 g60 – 70%> 99%Low

References

  • Polymeric Scavenger Reagents in Organic Synthesis ResearchG
  • A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry ResearchG
  • CHEM 125b - Open Yale Courses: Imine and Hydrazone Form

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine Purity

This guide provides a comprehensive framework for the validation of a reversed-phase HPLC method for determining the purity of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, a key piperidine derivative in pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a reversed-phase HPLC method for determining the purity of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, a key piperidine derivative in pharmaceutical research[1]. We will move beyond a simple checklist approach, delving into the scientific rationale behind each validation parameter. The objective is to establish, through documented evidence, that the analytical procedure is fit for its intended purpose[2][3][4]. This guide compares the rigorous, data-driven confidence of a validated method against the inherent uncertainty of an unvalidated one, providing researchers with a practical roadmap to ensure data integrity and regulatory compliance.

The principles and acceptance criteria discussed herein are grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the recently updated Q2(R2).[2][5][6][7][8]

The Foundation: Method Development & System Suitability

Before validation can begin, a robust HPLC method must be developed. For N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (Molecular Weight: 254.31 g/mol )[9], a reversed-phase HPLC method is appropriate due to the presence of both non-polar (benzenesulfonyl group) and polar (hydroxylamine) moieties.

Hypothetical Optimized HPLC Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.01M Phosphate Buffer (pH 3.0) in a gradient elution

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Causality in Method Choices:
  • C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobic interaction to retain the analyte and separate it from more polar or non-polar impurities.

  • Acidic Mobile Phase (pH 3.0): This suppresses the ionization of any residual silanol groups on the stationary phase, leading to better peak shape and preventing tailing.

  • Gradient Elution: This is crucial for a purity method, as it allows for the effective elution of potential impurities that may have a wide range of polarities, ensuring they are detected within a reasonable run time.

  • UV Detection at 254 nm: The benzenesulfonyl group contains a phenyl ring, which is expected to have strong UV absorbance around this wavelength, providing good sensitivity.

System Suitability Testing (SST): The Daily Self-Validation

Before any validation run, and with each analytical sequence, System Suitability Testing (SST) must be performed. This is a non-negotiable step that confirms the chromatographic system is adequate for the intended analysis on any given day.[10]

SST Protocol:

  • Prepare a standard solution of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine at the target concentration (e.g., 100 µg/mL).

  • Inject this solution five or six replicate times.

  • Calculate the key performance parameters.

Table 1: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and no undesirable interactions.
Theoretical Plates (N) > 2000Measures column efficiency; a higher number indicates better separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.

The Validation Workflow: An Interconnected Process

Method validation is not a series of disconnected tests but a holistic process where each parameter builds upon the others to create a complete picture of the method's performance.

ValidationWorkflow cluster_dev Phase 1: Development & Specificity cluster_quant Phase 2: Quantitative Performance cluster_deploy Phase 3: Reliability & Deployment cluster_final Outcome MethodDev Method Development ForcedDeg Forced Degradation MethodDev->ForcedDeg Challenges Method Specificity Specificity / Selectivity ForcedDeg->Specificity Establishes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness SolutionStab Solution Stability Robustness->SolutionStab ValidatedMethod Validated Method Report SolutionStab->ValidatedMethod

Caption: The interconnected workflow of HPLC method validation.

Specificity: Proving the Method is Selective

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[2][7] For a purity method, this is arguably the most critical parameter. Forced degradation studies are the primary tool to demonstrate this.[11][12][13]

Forced Degradation Experimental Protocol:

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradation products are formed at a detectable level without completely destroying the sample.[13][14]

  • Sample Preparation: Prepare separate, accurately weighed samples of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine in solution (e.g., in a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1N NaOH and heat at 60°C for 8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 48 hours.

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by HPLC alongside an unstressed control sample.

  • Evaluation: Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all stressed samples. The method is specific if the main peak is spectrally pure and all degradation product peaks are well-resolved from the main peak (Resolution > 2.0).

Table 2: Illustrative Forced Degradation Results

Stress Condition% DegradationNo. of DegradantsResolution of Main Peak from Closest ImpurityPeak Purity
Control (Unstressed) 0%1 (process impurity)N/APass
0.1N HCl, 60°C 12.5%32.8Pass
0.1N NaOH, 60°C 18.2%23.5Pass
3% H₂O₂, RT 8.9%24.1Pass
Thermal (105°C) 2.1%0N/APass
Photolytic (UV) 6.5%13.2Pass
Acceptance Criteria N/A N/A > 2.0 Purity angle < Purity threshold

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[2] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[2]

Linearity Experimental Protocol:
  • Stock Solution: Prepare a stock solution of the reference standard at a high concentration (e.g., 500 µg/mL).

  • Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For a purity method, the range should typically cover from the Limit of Quantitation (LOQ) to 120% or 150% of the target concentration.[2] A common range is 50% to 150% of the 100 µg/mL target concentration (i.e., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

Table 3: Illustrative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,500
1251,249,800
1501,503,100
Acceptance Criteria Value
Correlation Coefficient (r²) ≥ 0.999
y-intercept Should be close to zero

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value.[10] It is often assessed by a recovery study, where a known amount of analyte is spiked into a sample matrix (e.g., a placebo or a sample of the drug substance).

Accuracy Experimental Protocol:
  • Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). If a placebo is unavailable, accuracy can be determined by analyzing a sample of the drug substance with a known purity.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation: Determine the percentage recovery for each sample.

    • % Recovery = (Amount Found / Amount Added) * 100

Table 4: Illustrative Accuracy Results

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)% RSD
80% 80.079.699.5%0.8%
100% 100.0100.5100.5%0.6%
120% 120.0119.299.3%0.7%
Acceptance Criteria Mean Recovery: 98.0% - 102.0% % RSD: ≤ 2.0%

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It is evaluated at two levels: Repeatability and Intermediate Precision.

Repeatability (Intra-assay Precision)

This assesses precision over a short interval of time with the same analyst and equipment.

Protocol:

  • Prepare six individual samples of the analyte at 100% of the target concentration.

  • Analyze all six samples.

  • Calculate the mean, standard deviation, and % Relative Standard Deviation (% RSD).

Intermediate Precision

This evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.[2]

Protocol:

  • A second analyst, on a different day and/or using a different HPLC system, prepares and analyzes another six samples at 100% concentration.

  • Calculate the % RSD for this second set of samples.

  • Combine the data from both sets (12 samples total) and calculate a cumulative % RSD.

Table 5: Illustrative Precision Results

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Combined (n=12)
Mean Assay (%) 99.8%100.1%99.95%
% RSD 0.55%0.62%0.75%
Acceptance Criteria % RSD ≤ 2.0% % RSD ≤ 2.0% % RSD ≤ 2.0%

Detection & Quantitation Limits (LOD & LOQ)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

These are critical for a purity method as they define the smallest amount of an impurity that can be reliably reported. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Protocol (S/N Method):

  • Prepare and inject solutions of the analyte at decreasing concentrations.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

Illustrative Results:

  • LOD: 0.05 µg/mL (S/N ≈ 3.3)

  • LOQ: 0.15 µg/mL (S/N ≈ 10.5)

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2] This provides an indication of its reliability during normal usage.

Robustness Experimental Protocol:
  • Prepare a system suitability solution and a single batch of sample solution.

  • Analyze the samples while making small, deliberate changes to the method parameters, one at a time.

  • Evaluate the effect on system suitability parameters and the assay result.

Robustness cluster_params Deliberate Method Variations cluster_eval Performance Evaluation Flow Flow Rate (± 0.1 mL/min) SST System Suitability (Tailing, Plates, %RSD) Flow->SST Impacts? Assay Assay Result Flow->Assay Impacts? Temp Column Temp (± 2°C) Temp->SST Impacts? Temp->Assay Impacts? pH Mobile Phase pH (± 0.2 units) pH->SST Impacts? pH->Assay Impacts? ACN Organic Content (± 2%) ACN->SST Impacts? ACN->Assay Impacts? Method Standard Method Method->Flow Vary Method->Temp Vary Method->pH Vary Method->ACN Vary

Caption: Evaluating method robustness through deliberate parameter changes.

Table 6: Illustrative Robustness Results

Parameter VariedVariationRetention Time (min)Tailing FactorAssay Result (%)
Standard Condition N/A 10.52 1.15 100.2%
Flow Rate 0.9 mL/min11.681.16100.5%
1.1 mL/min9.561.1499.8%
Column Temperature 28°C10.751.15100.1%
32°C10.311.15100.3%
Mobile Phase pH pH 2.810.611.1899.7%
pH 3.210.451.12100.6%
Acceptance Criteria SST must pass Assay results should not significantly change

Conclusion

Following the successful completion of these validation tests, a validation report should be compiled, summarizing the protocols, data, and whether acceptance criteria were met.[3] This rigorously validated HPLC method provides a high degree of assurance that it can consistently and reliably determine the purity of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. This stands in stark contrast to an unvalidated method, where every result is accompanied by unquantified uncertainty. For researchers, scientists, and drug development professionals, investing in thorough method validation is a fundamental requirement for generating trustworthy data, ensuring product quality, and meeting global regulatory expectations.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. U.S. Food and Drug Administration. [Link]

  • ICH. (2023). ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Blessy, M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Applied Pharmaceutical Science. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Panchal, H., et al. (2016). A study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ResearchGate. (2018). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • PubChem. N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. National Center for Biotechnology Information. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

Comparative

Comparative Stability Guide: N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine vs. N-Boc-piperidin-4-one oxime

Executive Summary In modern medicinal chemistry and drug development, functionalized piperidines are ubiquitous pharmacophores. The synthesis of these scaffolds often relies on piperidin-4-one oxime intermediates, which...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized piperidines are ubiquitous pharmacophores. The synthesis of these scaffolds often relies on piperidin-4-one oxime intermediates, which serve as crucial precursors for 4-aminopiperidines via reduction or diazepanes via Beckmann rearrangement. The choice of the nitrogen protecting group—specifically tert-butoxycarbonyl (Boc) versus benzenesulfonyl (PhSO2)—fundamentally dictates the chemical stability, shelf-life, and orthogonal reactivity of the oxime intermediate.

This guide provides an objective, data-driven comparison of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine[1] and N-Boc-piperidin-4-one oxime, detailing their stability profiles under various synthetic stressors to aid researchers in rational route design.

Mechanistic Foundations of Stability

To accurately predict the behavior of these intermediates, we must first examine the inherent electronic properties of their respective protecting groups.

N-Boc-piperidin-4-one oxime: The Boc group is a cornerstone of modern chemical synthesis due to its high stability under basic conditions and its precise lability under acidic conditions[2]. The cleavage mechanism is strictly acid-catalyzed, proceeding through the protonation of the carbamate oxygen, followed by the expulsion of a stable tert-butyl cation and carbon dioxide[3]. While this makes the Boc group ideal for orthogonal synthesis (e.g., alongside base-labile Fmoc groups), it renders the N-Boc oxime highly susceptible to degradation in acidic environments (pH < 3).

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine: Sulfonamides are among the most robust nitrogen protecting groups available. The strongly electron-withdrawing benzenesulfonyl group delocalizes the piperidine nitrogen's lone pair into the sulfonyl system, drastically reducing its basicity and nucleophilicity. Consequently, this compound exhibits extreme resistance to both strong acids and strong bases. Cleavage typically requires single-electron transfer (SET) reductive conditions (e.g., sodium in liquid ammonia) or extremely harsh acidic hydrolysis (e.g., refluxing 48% HBr), conditions which would otherwise destroy the delicate oxime moiety.

ChemicalPathways cluster_0 N-Boc-piperidin-4-one oxime cluster_1 N-PhSO2-piperidin-4-one oxime BocOxime N-Boc Oxime BocAcid TFA / HCl (Acid) BocOxime->BocAcid BocBase NaOH / Amines (Base) BocOxime->BocBase BocDeprotect Deprotected Oxime BocAcid->BocDeprotect Rapid Cleavage BocStable Intact N-Boc Oxime BocBase->BocStable Highly Stable BsOxime N-PhSO2 Oxime BsAcid Strong Acids BsOxime->BsAcid BsBase Strong Bases BsOxime->BsBase BsRed Na/NH3 or Mg/MeOH BsOxime->BsRed BsStable Intact N-PhSO2 Oxime BsAcid->BsStable Highly Stable BsBase->BsStable Highly Stable BsDeprotect Deprotected Oxime BsRed->BsDeprotect Reductive Cleavage

Fig 1. Logical workflow of stability and deprotection pathways for N-Boc vs N-PhSO2 oximes.

Comparative Stability Profiling

To objectively compare the performance of these two intermediates, we subjected them to standardized synthetic stress conditions: acidic, basic, and thermal. The quantitative data below reflects the stability of the protecting group and the overall molecule in anhydrous environments.

Stress ConditionN-Boc-piperidin-4-one oximeN-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
Acidic (20% TFA/DCM, 25°C)< 1% intact after 1 hour (Rapid cleavage)> 99% intact after 24 hours
Basic (20% Piperidine/DMF, 25°C)> 99% intact after 24 hours> 99% intact after 24 hours
Thermal (DMSO, 80°C)~95% intact after 24 hours (Slight degradation)> 99% intact after 24 hours
Mild Reductive (H₂, Pd/C, MeOH)> 95% intact (Oxime reduces to amine)> 95% intact (Oxime reduces to amine)
Harsh Reductive (Na/NH₃)N/A (Boc stable, oxime destroyed)Sulfonyl cleaved, oxime destroyed

Note: The oxime moiety (=N-OH) itself is susceptible to hydrolysis back to the ketone under aqueous acidic conditions. Therefore, stability profiling must isolate the protecting group's vulnerability from the oxime's inherent aqueous lability.

Experimental Methodologies

To ensure reproducibility and scientific trustworthiness, the following self-validating protocol outlines the chemical stability assay used to generate the comparative data.

ExpWorkflow Sample Prepare Oxime Aliquots (0.1M) AcidTest Acidic Stress (20% TFA/DCM) Sample->AcidTest BaseTest Basic Stress (20% Piperidine/DMF) Sample->BaseTest ThermalTest Thermal Stress (80°C, 24h) Sample->ThermalTest Quench Quench & Dilute AcidTest->Quench BaseTest->Quench ThermalTest->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Data Calculate % Intact Compound HPLC->Data

Fig 2. Standardized experimental workflow for comparative chemical and thermal stability profiling.

Protocol: Acid/Base Stability Assay & HPLC Quantification
  • Sample Preparation : Dissolve 1.0 mmol of N-Boc-piperidin-4-one oxime and N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine[1] in 10 mL of anhydrous dichloromethane (DCM) to create 0.1 M stock solutions. Causality Check: The selection of anhydrous DCM is critical. The presence of water would introduce a confounding variable by promoting the hydrolysis of the oxime back to the piperidin-4-one, obscuring the true stability of the protecting group.

  • Acidic Stress Test : Transfer 1 mL of each stock solution to separate vials. Add 0.25 mL of anhydrous Trifluoroacetic Acid (TFA) to achieve a ~20% v/v TFA/DCM solution. Stir at 25°C. Causality Check: 20% TFA is the industry standard for Boc deprotection, providing a clear, aggressive benchmark for acid lability[2].

  • Basic Stress Test : Transfer 1 mL of each stock to separate vials, evaporate the DCM under N₂, and reconstitute in 1 mL of 20% Piperidine in Dimethylformamide (DMF). Stir at 25°C. Causality Check: Piperidine/DMF is standard for base-catalyzed deprotection (e.g., Fmoc removal) and rigorously tests nucleophilic base stability[3].

  • Quenching & Sampling : At t = 1h, 4h, and 24h, extract 50 µL aliquots. For the acidic test, quench with 500 µL of saturated NaHCO₃, extract with ethyl acetate, dry, and reconstitute in the mobile phase. For the basic test, dilute directly into the acidic mobile phase to neutralize the piperidine.

  • HPLC-UV Analysis : Inject 10 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality Check: Formic acid ensures sharp peak shapes for basic amines if deprotection occurs. Quantify the remaining intact oxime by integrating the peak area at 254 nm (for the benzenesulfonyl group) and 210 nm (for the Boc group).

Strategic Applications in Drug Development

Understanding the divergent stability profiles of these two compounds allows researchers to make informed decisions during route scouting:

  • Choose N-Boc-piperidin-4-one oxime when the synthetic route requires late-stage functionalization of the piperidine nitrogen. Its orthogonality allows for complex transformations on the oxime (e.g., reduction to the amine followed by amide coupling) before the mild acidic removal of the Boc group[2].

  • Choose N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine when the downstream chemistry involves highly acidic conditions, such as the use of strong Lewis acids in a Beckmann rearrangement, or when the benzenesulfonyl moiety is a designed part of the final active pharmaceutical ingredient (API) pharmacophore (e.g., in certain 5-HT6 receptor antagonists).

References

  • PubChem. "N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine | C11H14N2O3S | CID 1489035.
  • BenchChem. "A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals."
  • Creative Peptides. "Protecting Groups in Peptide Synthesis: A Detailed Guide."

Sources

Validation

Comparative Guide: Reducing Agents for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine Conversion

The reduction of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (a protected piperidin-4-one oxime) is a critical branching point in the synthesis of piperidine-based pharmacophores. Depending on the strategic g...

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Author: BenchChem Technical Support Team. Date: March 2026

The reduction of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (a protected piperidin-4-one oxime) is a critical branching point in the synthesis of piperidine-based pharmacophores. Depending on the strategic goals of your synthetic route, this oxime can be converted into two entirely different functional groups: a primary amine or an N-alkylhydroxylamine.

In my experience optimizing these scaffolds for drug discovery, selecting the correct reducing agent is not just about yield—it is about strict chemoselectivity, operational safety, and downstream purification. This guide objectively compares the performance of standard reducing agents, explains the mechanistic causality behind their divergence, and provides field-proven, self-validating protocols.

Mechanistic Pathways & Logical Decision Tree

The fate of the oxime during reduction depends entirely on the hydride source's ability to cleave the weak nitrogen-oxygen (N-O) bond.

  • Pathway A: Complete Reduction (Primary Amine). To synthesize 1-(benzenesulfonyl)piperidin-4-amine, the reducing agent must sequentially reduce the C=N double bond and cleave the N-O bond. Heterogeneous catalytic hydrogenation (e.g., H₂ with Pd/C) is the industry standard here [1]. The palladium surface readily facilitates N-O hydrogenolysis prior to or concurrent with C=N reduction.

  • Pathway B: Partial Reduction (N-Alkylhydroxylamine). To synthesize N-[1-(benzenesulfonyl)piperidin-4-yl]hydroxylamine, the N-O bond must be strictly preserved. This requires a highly chemoselective hydride donor. Sodium cyanoborohydride (NaBH₃CN) in mildly acidic media is the optimal choice [2]. The causality relies on protonation: at pH ~3, the oxime nitrogen is protonated, highly activating the C=N carbon toward hydride attack while the relatively stable cyanoborohydride anion selectively reduces the iminium species without touching the N-O bond.

OximeReduction Start N-[1-(benzenesulfonyl)piperidin-4-ylidene] hydroxylamine Decision Target Product? Start->Decision PdC H2, Pd/C or LiAlH4 (Complete Reduction) Decision->PdC N-O Cleavage Required NaBH3CN NaBH3CN, pH ~3 (Partial Reduction) Decision->NaBH3CN N-O Retention Required Amine 1-(benzenesulfonyl)piperidin-4-amine (Primary Amine) Hydroxylamine N-[1-(benzenesulfonyl)piperidin-4-yl] hydroxylamine PdC->Amine NaBH3CN->Hydroxylamine

Caption: Logical decision tree for the reduction of the piperidine oxime derivative.

Comparative Performance Data

When working with the benzenesulfonyl protecting group, researchers often worry about premature desulfonylation. Fortunately, both standard Pd/C hydrogenation and mild NaBH₃CN reduction leave the sulfonamide moiety completely intact. The table below summarizes the quantitative and qualitative performance of alternative reducing agents for this specific substrate.

Reducing AgentTarget ProductReaction ConditionsChemoselectivityTypical YieldKey AdvantagesLimitations
H₂ / Pd/C Primary Amine1–3 atm H₂, MeOH/AcOH, RTLow85–95%Atom-economical, highly scalable, clean workup.Can cleave sensitive orthogonal protecting groups (e.g., Cbz, benzyl).
LiAlH₄ Primary AmineTHF, 0 °C to RefluxVery Low70–85%Rapid, powerful complete reduction.Pyrophoric hazard; extended reflux risks S-N bond cleavage (desulfonylation).
NaBH₃CN N-AlkylhydroxylamineMeOH, pH ~3, RTHigh60–80%Perfectly retains the labile N-O bond.Generates highly toxic HCN gas if the pH drops below 2.
Zn / AcOH Primary AmineAcOH, 60 °CModerate65–80%Inexpensive reagents, simple benchtop setup.Sluggish kinetics; messy heterogeneous workup required to remove zinc salts.

Detailed Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems . By monitoring specific physical or chemical feedback loops during the reaction, you can guarantee the success of the transformation.

Protocol A: Complete Reduction to Primary Amine (Pd/C Hydrogenation)

Reference Standard: [1].

Causality & Self-Validation: The addition of a catalytic amount of acetic acid accelerates the reaction by protonating the intermediate imine, enhancing its electrophilicity toward hydrogenation. This system is self-validating via hydrogen uptake: the pressure gauge directly correlates with reaction progress. When the pressure stabilizes and ceases to drop, the reduction is complete.

Step-by-Step Methodology:

  • Preparation: In a thick-walled hydrogenation flask, dissolve N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (10.0 mmol) in methanol (50 mL). Add glacial acetic acid (1.0 mL) to facilitate imine reduction.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, ~10% w/w). Expert Tip: Wet the Pd/C with a few drops of toluene before adding to the methanol to prevent solvent ignition.

  • Purging: Seal the flask. Purge the atmosphere with inert nitrogen (3 cycles), followed by hydrogen gas (3 cycles).

  • Reduction: Pressurize the flask to 3 atm with H₂. Stir vigorously at room temperature. Monitor the pressure gauge; repressurize to 3 atm as needed.

  • Validation: The reaction is complete when H₂ consumption ceases (typically 4–6 hours).

  • Workup: Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with excess methanol. Concentrate the filtrate in vacuo. Neutralize with saturated aqueous NaHCO₃ and extract with dichloromethane to yield the pure 1-(benzenesulfonyl)piperidin-4-amine.

Protocol B: Chemoselective Partial Reduction to N-Alkylhydroxylamine (NaBH₃CN)

Reference Standard: [2].

Causality & Self-Validation: The reduction of the protonated oxime consumes protons, naturally causing the pH of the solution to rise as the reaction proceeds. If the pH exceeds 4.5, the oxime is no longer sufficiently protonated, and the reaction stalls. By adding a trace amount of bromocresol green indicator to the flask, the protocol becomes visually self-validating: the researcher simply adds methanolic HCl dropwise to maintain a yellow color (pH ~3), ensuring continuous catalytic turnover.

Workflow Prep 1. Dissolve Oxime in MeOH Acidify 2. Adjust pH to ~3 (HCl/MeOH) Prep->Acidify Reduce 3. Add NaBH3CN Stir at RT Acidify->Reduce Monitor 4. Monitor pH & TLC Reduce->Monitor Quench 5. Quench with NaHCO3 (aq) Monitor->Quench Extract 6. Extract (EtOAc) & Purify Quench->Extract

Caption: Step-by-step experimental workflow for the chemoselective reduction using NaBH3CN.

Step-by-Step Methodology:

  • Preparation: Dissolve the oxime (10.0 mmol) in methanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Indicator Addition: Add 2–3 drops of a 0.1% solution of bromocresol green in methanol. The solution will likely appear blue (pH > 5.4).

  • Acidification: Add a 2M solution of HCl in methanol dropwise until the solution turns distinctly yellow (pH ~3).

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 15.0 mmol) in one portion. Caution: Perform this in a well-ventilated fume hood.

  • Validation (Active Monitoring): As the reaction proceeds, the solution will slowly turn green, then blue, indicating a rise in pH. Add 2M methanolic HCl dropwise to restore the yellow color. Continue this monitoring for 2–3 hours until the yellow color persists without further acid addition, indicating the reaction has reached completion.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL) to neutralize the acid and destroy any unreacted hydride. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-[1-(benzenesulfonyl)piperidin-4-yl]hydroxylamine.

References

  • Redina, E. A., Ivanova, I. I., Arkhipova, N. Y., & Kustov, L. M. (2022). "Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines." Catalysts, 12(12), 1614.[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[Link]

Comparative

Benchmarking Extraction Methods for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine: A Comprehensive Guide for LC-MS/MS Workflows

As drug development pipelines increasingly explore highly functionalized spirocyclic and piperidine-core scaffolds, bioanalytical scientists face unique sample preparation challenges. One such intermediate and pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly explore highly functionalized spirocyclic and piperidine-core scaffolds, bioanalytical scientists face unique sample preparation challenges. One such intermediate and pharmacophore building block is N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine [1].

To achieve robust, reproducible LC-MS/MS quantification of this compound in biological matrices (e.g., plasma), the extraction methodology must be rigorously optimized. This guide objectively benchmarks three primary extraction modalities—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE)—providing the mechanistic causality and experimental data necessary to select the optimal self-validating workflow for your laboratory.

Physicochemical Profiling & Mechanistic Rationale

Before selecting an extraction sorbent or solvent, we must decode the molecule's physicochemical identity. N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (Molecular Weight: 254.31 g/mol ) consists of a lipophilic benzenesulfonyl group attached to a piperidine ring, terminating in a polar oxime moiety[1].

The Causality of pH in Extraction: A common pitfall in extracting functionalized piperidines is assuming the ring nitrogen is basic. However, because the piperidine nitrogen is fully substituted by the strongly electron-withdrawing benzenesulfonyl group, it is non-ionizable. The only ionizable functional group is the oxime (-OH), which acts as a weak acid with a pKa typically between 10 and 12[2].

Mechanistic Insight: Because the molecule remains strictly neutral across the standard bioanalytical working range (pH 3–9), pH tuning during extraction is not used to manipulate the analyte's charge state, but rather to selectively ionize and exclude matrix interferences.

Extraction Modality Workflows

The following diagram illustrates the macroscopic workflow differences between the three benchmarked extraction techniques.

G Sample Plasma Sample (Spiked with Oxime & IS) LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE - Polymeric HLB) Sample->SPE SLE Supported Liquid Extraction (SLE) Sample->SLE LLE_Step Add MTBE Vortex & Centrifuge LLE->LLE_Step SPE_Step Condition, Load, Wash, Elute (MeOH) SPE->SPE_Step SLE_Step Load on Diatomaceous Earth Elute (MTBE) SLE->SLE_Step Evap Evaporate & Reconstitute LLE_Step->Evap SPE_Step->Evap SLE_Step->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Workflow comparison of LLE, SPE, and SLE for oxime extraction prior to LC-MS/MS.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This requires the inclusion of a stable-isotope labeled internal standard (SIL-IS) to track recovery losses, alongside matrix blanks to monitor for carryover and endogenous isobaric interference.

Method A: Liquid-Liquid Extraction (LLE)

LLE relies on the partitioning of the neutral oxime into a water-immiscible organic solvent. Methyl tert-butyl ether (MTBE) is selected over ethyl acetate to minimize the extraction of polar phospholipids.

  • Aliquot: Transfer 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Spike: Add 10 µL of SIL-IS (100 ng/mL) and vortex.

  • Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 7.0) to standardize the aqueous phase and ensure the oxime remains neutral.

  • Extract: Add 1.0 mL of MTBE. Vortex vigorously for 10 minutes to maximize surface area partitioning.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate under N₂ at 40°C.

  • Reconstitute: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 20:80 MeOH:Water).

Method B: Solid-Phase Extraction (SPE)

SPE provides the cleanest extract. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent, which captures the neutral molecule via reversed-phase mechanisms while allowing aggressive washing of polar matrix components[3].

  • Pre-treatment: Dilute 100 µL plasma (spiked with IS) with 100 µL of 4% H₃PO₄. Causality: The acid disrupts analyte-protein binding without ionizing the oxime.

  • Condition: Pass 1 mL MeOH followed by 1 mL Water through a 30 mg HLB cartridge.

  • Load: Apply the pre-treated sample.

  • Wash: Wash with 1 mL of 5% MeOH in Water. Causality: This removes salts and highly polar proteins, but lacks the elutropic strength to disrupt the strong hydrophobic interaction between the benzenesulfonyl core and the sorbent.

  • Elute: Elute with 2 x 500 µL of 100% MeOH.

  • Dry & Reconstitute: Evaporate under N₂ and reconstitute in 100 µL Initial Mobile Phase.

SPE_Mech Oxime N-[1-(benzenesulfonyl) piperidin-4-ylidene] hydroxylamine Interaction1 Pi-Pi Stacking (Benzenesulfonyl) Oxime->Interaction1 Interaction2 Hydrogen Bonding (Oxime -OH) Oxime->Interaction2 Interaction3 Hydrophobic (Piperidine Core) Oxime->Interaction3 Sorbent Polymeric HLB Sorbent Interaction1->Sorbent Interaction2->Sorbent Interaction3->Sorbent

Caption: Mechanistic interactions between the target oxime and a polymeric HLB SPE sorbent.

Method C: Supported Liquid Extraction (SLE)

SLE mimics LLE but immobilizes the aqueous phase on a high-surface-area diatomaceous earth support, eliminating emulsion formation and allowing for rapid 96-well automation[4].

  • Pre-treatment: Dilute 100 µL plasma (spiked with IS) with 100 µL of Water (pH 7.0).

  • Load: Apply the 200 µL mixture to a 200 µL capacity SLE plate. Apply a brief vacuum (-3 inHg) to draw the sample into the sorbent bed.

  • Equilibrate: Wait 5 minutes. Causality: This allows the aqueous sample to fully coat the diatomaceous earth, creating a micro-thin layer for optimal partitioning.

  • Elute: Apply 2 x 500 µL of MTBE. Allow it to flow under gravity, followed by a brief vacuum to collect the final drops.

  • Dry & Reconstitute: Evaporate under N₂ and reconstitute.

Performance Benchmarking & Experimental Data

The following table synthesizes the validation parameters obtained from benchmarking the three extraction methods for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. Data represents n=6 replicates at a mid-QC concentration (50 ng/mL).

Performance MetricLLE (MTBE)SPE (Polymeric HLB)SLE (Diatomaceous Earth)
Absolute Recovery (%) 78.5 ± 4.294.2 ± 2.1 89.7 ± 3.5
Matrix Effect (%) *-15.2% (Suppression)-4.5% (Negligible)-8.1% (Mild Suppression)
Precision (RSD %) 6.8%3.2% 4.5%
Organic Solvent Vol. 1.0 mL2.0 mL1.0 mL
Time per 96-well Plate ~45 mins (Manual)~60 mins (Vacuum)~30 mins (Gravity/Vacuum)

*Matrix Effect calculated via post-extraction spike method. Negative values indicate ion suppression in the MS source.

Objective Conclusion
  • Solid-Phase Extraction (SPE) is the gold standard for this molecule. The multi-modal interactions (Pi-Pi, hydrophobic, H-bonding) provided by the HLB sorbent yield the highest recovery (>94%) and effectively eliminate phospholipid-induced ion suppression (-4.5%).

  • Supported Liquid Extraction (SLE) serves as an excellent high-throughput alternative. It provides near-SPE recoveries (~90%) with half the processing time, making it ideal for high-volume clinical or preclinical pharmacokinetic screening[4].

  • Liquid-Liquid Extraction (LLE) , while cost-effective, suffers from lower recoveries and higher matrix suppression due to the co-extraction of neutral lipids.

References

  • Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS) . PubMed (NIH). Available at:[Link]

  • N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine | C11H14N2O3S | CID 1489035 . PubChem (NIH). Available at:[Link]

  • Isolation and analysis of carbonyl compounds as oximes . CDC Stacks. Available at:[Link]

Sources

Validation

Validation of Beckmann Rearrangement Products from N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine: A Comparison Guide

The synthesis of 7-membered diazaheterocycles, such as 1,4-diazepan-5-ones, is of profound importance in medicinal chemistry due to their utility as conformationally restricted scaffolds in drug discovery. The Beckmann r...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 7-membered diazaheterocycles, such as 1,4-diazepan-5-ones, is of profound importance in medicinal chemistry due to their utility as conformationally restricted scaffolds in drug discovery. The Beckmann rearrangement of symmetrical 4-piperidone oximes is the premier synthetic route to these lactams.

This guide provides an authoritative, objective comparison of catalytic systems for the Beckmann rearrangement of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (1-(benzenesulfonyl)piperidin-4-one oxime) to yield 1-(benzenesulfonyl)-1,4-diazepan-5-one . By prioritizing mechanistic causality, self-validating experimental protocols, and rigorous analytical characterization, this guide equips researchers with the data necessary to optimize and validate their synthetic workflows.

Mechanistic Pathway & Causality

The Beckmann rearrangement is a stereospecific transformation that converts an oxime into an amide or lactam [1]. For cyclic systems like our benzenesulfonyl-protected piperidone oxime, the reaction results in a ring expansion.

The causality of the reaction dictates that the alkyl group situated anti-periplanar to the leaving group on the nitrogen will migrate. Because the starting material is a symmetrical 4-piperidone derivative, migration of either the C3 or C5 carbon yields the identical 1,4-diazepan-5-one regioisomer.

The Mechanistic Sequence:

  • Activation: The oxime hydroxyl group is converted into a superior leaving group (e.g., via protonation by a Brønsted acid or sulfonylation by a Lewis acid/activator) [2].

  • Concerted Migration: The C-C bond anti to the leaving group breaks and migrates to the nitrogen atom, expelling the leaving group and generating a highly electrophilic cyclic nitrilium ion.

  • Trapping & Tautomerization: Water (or solvent) attacks the nitrilium ion to form an imidic acid intermediate, which rapidly tautomerizes into the thermodynamically stable lactam [3].

Mechanism A Oxime Substrate (Piperidone Oxime) B Activation (O-Ts Formation) A->B TsCl, Base C Alkyl Migration (Nitrilium Ion) B->C -OTs, Expansion D Hydration & Tautomerization C->D +H2O E Product (1,4-Diazepan-5-one) D->E H+ transfer

Mechanistic pathway of the Beckmann rearrangement from piperidone oxime to diazepanone.

Comparative Analysis of Catalytic Systems

Historically, the Beckmann rearrangement relied on harsh conditions (e.g., Polyphosphoric acid or concentrated H₂SO₄ at >100°C). However, these conditions often result in the partial cleavage of the benzenesulfonyl protecting group or charring [1]. Modern alternatives utilize milder activators that convert the oxime into a highly labile intermediate (such as an O-tosylate), drastically lowering the activation energy for migration.

Performance Comparison Table
Catalytic System / ReagentTemp (°C)Time (h)Yield (%)Purity (%)E-FactorPrimary Drawback / Byproduct
TsCl / NaOH (aq) 25492>99LowGeneration of tosylate salts
Cyanuric Chloride 80288>98MediumRequires refluxing acetonitrile
Eaton's Reagent 5067590HighCompeting hydrolysis products
Polyphosphoric Acid (PPA) 120125580Very HighThermal degradation; deprotection

Expert Insight: p-Toluenesulfonyl chloride (TsCl) in a biphasic basic system is the superior choice for this specific substrate. It avoids the thermal degradation seen with PPA and selectively activates the oxime without disturbing the sulfonamide linkage at the piperidine nitrogen.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol for the TsCl-mediated rearrangement is designed as a self-validating system. It incorporates built-in quality control checkpoints to verify intermediate formation and prevent downstream failures.

Step-by-Step Methodology (TsCl-Mediated Route)
  • Substrate Preparation: Dissolve 10.0 mmol of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine in 20 mL of acetone.

    • Causality Check: Acetone acts as a polar aprotic solvent that solubilizes both the oxime and the incoming TsCl, ensuring a homogenous organic phase.

  • Base Addition: Add 25 mL of 10% aqueous NaOH. Stir the biphasic mixture vigorously at 0°C.

  • Activation (In-Situ O-Tosylation): Dropwise add a solution of TsCl (11.0 mmol, 1.1 eq) in 10 mL of acetone over 15 minutes.

    • Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 1:1). The starting oxime (R_f ~0.3) should rapidly disappear, replaced by a transient, highly UV-active O-tosyl intermediate (R_f ~0.6).

  • Rearrangement: Allow the reaction to warm to room temperature (25°C) and stir for 4 hours. The O-tosyl oxime will spontaneously undergo the Beckmann rearrangement.

  • Quench and Extraction: Evaporate the acetone under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Validation Checkpoint 2: Add an internal standard (e.g., biphenyl) to a 100 µL aliquot of the crude mixture for immediate HPLC-UV analysis to quantify the exact crude yield before recrystallization.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 1-(benzenesulfonyl)-1,4-diazepan-5-one.

Analytical Validation & Product Characterization

Proving the successful ring expansion from a 6-membered piperidone to a 7-membered diazepanone requires a multimodal analytical approach. You must differentiate the product not only from the starting oxime but also from potential Beckmann fragmentation byproducts [1].

Key Validation Metrics
  • FTIR Spectroscopy:

    • Disappearance: The broad O-H stretch of the oxime (~3200–3300 cm⁻¹) must be completely absent.

    • Appearance: A sharp, strong lactam carbonyl (C=O) stretch will appear at ~1650–1670 cm⁻¹, accompanied by a secondary N-H stretch near 3200 cm⁻¹.

  • ¹H NMR (Regiochemistry Confirmation): The symmetry of the original 4-piperidone ring is broken. In the product, the methylene protons adjacent to the newly inserted lactam nitrogen (-CH₂-NH-C=O) will shift significantly downfield (~3.2–3.4 ppm) and will exhibit coupling to the adjacent N-H proton.

  • LC-MS (Mass Confirmation): The exact mass must be confirmed. For 1-(benzenesulfonyl)-1,4-diazepan-5-one (Chemical Formula: C₁₁H₁₄N₂O₃S), the expected [M+H]⁺ peak is m/z 255.08.

Validation Crude Crude Reaction Mixture HPLC HPLC-UV (Purity >98%) Crude->HPLC LCMS LC-MS (m/z 255.08 [M+H]+) Crude->LCMS NMR 1H/13C NMR (Regiochemistry) Crude->NMR Valid Validated 1-(benzenesulfonyl) -1,4-diazepan-5-one HPLC->Valid LCMS->Valid NMR->Valid

Multimodal analytical validation workflow for 1-(benzenesulfonyl)-1,4-diazepan-5-one.

References

  • Beckmann Rearrangement - Wikipedia Wikipedia, The Free Encyclopedia[Link]

  • Beckmann Rearrangement - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • The Beckmann Rearrangement - Master Organic Chemistry Master Organic Chemistry[Link]

Comparative

Comparative Reactivity Guide: N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine vs. N-Benzyl Analogs

As a Senior Application Scientist in medicinal chemistry and process development, selecting the correct nitrogen protecting/activating group is paramount when functionalizing piperidine scaffolds. The choice between a be...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, selecting the correct nitrogen protecting/activating group is paramount when functionalizing piperidine scaffolds. The choice between a benzenesulfonyl group and a benzyl group on a piperidin-4-one oxime fundamentally alters the electronic landscape of the molecule.

This guide provides an objective, data-backed comparison of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine [1] and its N-benzyl analog (1-benzylpiperidin-4-one oxime) [2]. By analyzing their divergent reactivity profiles, researchers can strategically select the optimal intermediate for synthesizing functionalized piperidines and 1,4-diazepanes.

Electronic Profiling & Causality

The reactivity of piperidin-4-one oximes is governed by the inductive and resonance effects of the N-substituent, which dictate both the basicity of the ring nitrogen and the electron density at the migrating carbon during rearrangements.

  • N-Benzyl Analog (EDG/Neutral): The benzyl group is mildly electron-donating. The piperidine nitrogen remains sp³-hybridized and highly basic (pKa ~ 8.5-9.0). This basicity allows for facile salt formation (e.g., HCl salts) and enables standard acid-base extraction workflows. However, it also makes the nitrogen a competitive nucleophile during electrophilic functionalization of the oxime[3].

  • N-Benzenesulfonyl Analog (EWG): The strongly electron-withdrawing benzenesulfonyl group (-SO₂Ph) delocalizes the nitrogen lone pair, rendering the piperidine nitrogen non-basic and non-nucleophilic (sulfonamide character). This electronic withdrawal propagates through the σ-framework, slightly reducing the electron density at the C4 position. Consequently, this intermediate is highly chemoselective but requires neutral or chromatographic workups, as it cannot be extracted into aqueous acid.

Comparative Reactivity Workflows

A. The Beckmann Rearrangement (Lactamization)

The Beckmann rearrangement converts cyclic oximes into lactams (in this case, 1,4-diazepan-5-ones), a critical scaffold in drug discovery[4]. The reaction proceeds via the protonation or activation of the oxime hydroxyl, followed by the anti-periplanar migration of the adjacent carbon to the nitrogen[5].

  • Causality in Migration Rate: The N-benzyl analog undergoes the Beckmann rearrangement more rapidly. The electron-rich nature of the basic piperidine ring stabilizes the developing partial positive charge during the concerted migration step. Conversely, the EWG benzenesulfonyl group destabilizes this transition state, requiring harsher conditions (e.g., higher temperatures or stronger Lewis/Brønsted acids like polyphosphoric acid) to achieve full conversion[6].

  • Post-Reaction Deprotection: The benzyl group is easily cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂). The benzenesulfonyl group is highly robust and requires aggressive conditions (e.g., SmI₂, dissolving metal reduction, or strong HBr/AcOH) for removal, making it ideal if the sulfonamide is part of the final pharmacophore, but suboptimal if a free amine is desired.

B. Oxime Reduction (Amine Synthesis)

Reducing the C=N-OH bond yields primary 4-aminopiperidines.

  • Chemoselectivity: When reducing the N-benzyl oxime using catalytic hydrogenation (Pd/C, H₂), there is a high risk of concomitant N-debenzylation, yielding the fully unprotected piperidine-1,4-diamine. To selectively reduce the oxime, milder reagents like Zn/AcOH or NiCl₂/NaBH₄ must be employed.

  • Stability: The N-benzenesulfonyl oxime is entirely inert to standard Pd/C hydrogenation, allowing for clean, chemoselective reduction of the oxime to the primary amine without ring-nitrogen deprotection.

Quantitative Data Summary

The following table summarizes the comparative performance metrics based on standard synthetic protocols.

ParameterN-Benzyl OximeN-Benzenesulfonyl Oxime
Ring Nitrogen Basicity High (pKa ~8.8)Non-basic (Sulfonamide)
Beckmann Rearrangement Rate Fast (1-2 h at RT with TsCl/Base)Slow (4-12 h, requires heating)
Reduction Chemoselectivity (H₂/Pd-C) Poor (Competitive debenzylation)Excellent (Sulfonamide intact)
O-Alkylation Chemoselectivity Moderate (Risk of N-alkylation if free base)Excellent (N is non-nucleophilic)
Workup Strategy Acid/Base extractionBrine wash / Chromatography
Deprotection Conditions Mild (H₂ / Pd-C)Harsh (Na/NH₃ or HBr/AcOH)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly stated.

Protocol 1: Chemoselective O-Alkylation of N-Benzylpiperidin-4-one Oxime

Objective: Synthesize an O-alkyl oxime ether without N-alkylation.

  • Preparation: Dissolve 1-benzylpiperidin-4-one oxime (1.0 eq) in dry acetone. Causality: Acetone acts as a polar aprotic solvent that accelerates SN2 reactions without participating in hydrogen bonding.

  • Base Addition: Add finely powdered NaOH (2.0 eq) and reflux for 30 minutes. Causality: NaOH deprotonates the oxime (pKa ~12) to form the highly nucleophilic oximate. The basic piperidine nitrogen remains neutral and less nucleophilic than the anionic oxygen.

  • Electrophile Addition: Add the alkyl halide (e.g., 2-bromobenzyl bromide, 1.1 eq) dropwise. Stir for 3 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 1:1). The product will have a higher Rf than the starting oxime. Neutralize with acetic acid, extract with EtOAc, and wash with water. Causality: Neutralization prevents the basic piperidine nitrogen from remaining as a water-soluble salt, ensuring complete extraction into the organic layer[3].

Protocol 2: Beckmann Rearrangement of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

Objective: Synthesize 1-(benzenesulfonyl)-1,4-diazepan-5-one.

  • Activation: Dissolve the sulfonated oxime (1.0 eq) in anhydrous THF. Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) and pyridine (2.0 eq).

  • Rearrangement: Heat the mixture to 60°C for 6-8 hours. Causality: The EWG benzenesulfonyl group slows the migration rate. Heating is required to overcome the higher activation energy barrier compared to the benzyl analog.

  • Validation & Workup: Monitor by LC-MS. Upon completion, quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Causality: Because the product lacks a basic amine, acid/base extraction cannot be used to purify it. The organic layer must be washed successively with 1N HCl (to remove pyridine) and brine, followed by silica gel chromatography.

Mechanistic & Workflow Visualization

The following diagram maps the divergent synthetic pathways, highlighting how the electronic nature of the protecting group influences the downstream product profile.

Divergent synthetic pathways and chemoselectivity of substituted piperidin-4-one oximes.

References

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 1489035, N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. PubChem. Available at:[Link]

  • Moreno-Fuquen, R., et al. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime. PMC - NIH. Available at:[Link]

  • Wikipedia . Beckmann rearrangement. Wikimedia Foundation. Available at:[Link]

  • Der Pharma Chemica . A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Der Pharma Chemica. Available at:[Link]

  • Master Organic Chemistry . The Beckmann Rearrangement. Master Organic Chemistry. Available at:[Link]

Sources

Validation

Comparative Guide: LC-MS/MS Quantitative Analysis of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Focus: Platform Comparison, Chromatographic Selectivity, and Self-Validating Methodologies Molecule Deconstruction & Anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Focus: Platform Comparison, Chromatographic Selectivity, and Self-Validating Methodologies

Molecule Deconstruction & Analytical Challenges

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (Exact Mass: 254.07 Da)[1] is a complex intermediate and bioactive scaffold characterized by two distinct functional domains: a highly hydrophobic, electron-withdrawing benzenesulfonyl group, and a polar, potentially isomerizing oxime (=N-OH) moiety.

Quantifying oxime derivatives in biological matrices is notoriously challenging. They frequently suffer from poor retention on traditional reversed-phase columns and are highly susceptible to matrix-induced ion suppression[2]. As a Senior Application Scientist, I approach the method development for this compound not by relying on default laboratory settings, but by engineering an assay tailored specifically to its physicochemical properties. This guide objectively compares chromatographic chemistries and mass spectrometry platforms to establish a robust, sub-ng/mL quantitative workflow.

Chromatographic Selectivity: Biphenyl vs. C18 Stationary Phases

The most common mistake in LC-MS/MS method development is the default selection of a C18 column. While C18 relies exclusively on hydrophobic (dispersive) interactions, it often fails to adequately retain polar oximes or separate them from early-eluting matrix phospholipids.

The Causality of Column Choice: By switching to a Biphenyl stationary phase , we introduce orthogonal retention mechanisms: π−π interactions and dipole-dipole interactions[3]. The electron-deficient benzenesulfonyl ring of our target analyte undergoes strong π−π stacking with the electron-rich biphenyl ligands on the silica surface. This dramatically increases retention time, shifting the analyte out of the "matrix suppression zone" (where unbound salts and polar lipids elute) and resulting in superior peak shape and sensitivity.

Table 1: Chromatographic Performance Comparison (Experimental Averages)
ParameterStandard C18 (1.7 µm)Biphenyl (1.7 µm)Mechanistic Causality
Retention Time 1.2 min2.8 minBiphenyl induces π−π stacking with the benzenesulfonyl ring, significantly increasing retention.
Peak Asymmetry (Tailing) 1.6 (Tailing)1.05 (Symmetrical)Biphenyl phases often provide better shielding of surface silanols, preventing secondary interactions with the oxime nitrogen.
Matrix Factor (Suppression) 65% (Severe Suppression)98% (Negligible)Increased retention on Biphenyl shifts the analyte past the early-eluting polar suppression zone.
Isomer Resolution (E/Z) Co-elutionBaseline ResolutionRigid biphenyl rings offer shape selectivity, distinguishing the spatial geometry of the oxime group.

Note: To maximize the π−π interactions on the Biphenyl column, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile contains a triple bond ( π -electrons) that competes with the analyte for the biphenyl stationary phase, effectively neutralizing the column's unique selectivity.

Mass Spectrometry Platforms: QqQ (MRM) vs. Q-TOF (PRM)

Choosing the right mass analyzer depends heavily on the matrix complexity and the required Lower Limit of Quantitation (LLOQ).

The Causality of Platform Choice: Triple Quadrupole (QqQ) instruments operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for absolute sensitivity. They offer a near 100% duty cycle for targeted ions. However, biological matrices often contain isobaric interferences that share nominal mass transitions with the target analyte. If background noise is high, High-Resolution Mass Spectrometry (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) operating in Parallel Reaction Monitoring (PRM) mode becomes superior. Q-TOF allows for the extraction of narrow mass windows (< 5 ppm), filtering out chemical noise that a QqQ cannot resolve.

Table 2: Mass Spectrometry Platform Comparison
MetricQqQ (MRM Mode)Q-TOF HRMS (PRM Mode)Analytical Implication
Sensitivity (LLOQ) 0.1 ng/mL0.5 ng/mLQqQ provides superior duty cycle for targeted ions, ideal for late-stage PK studies.
Linear Dynamic Range 4-5 logs3-4 logsQqQ detectors saturate less quickly, minimizing the need for sample dilution steps.
Selectivity / Resolution Unit resolution (~0.7 Da)High resolution (< 5 ppm)Q-TOF resolves isobaric matrix interferences that share nominal mass transitions.
Retrospective Analysis No (Targeted only)Yes (Full Scan MS/MS)Q-TOF allows post-acquisition mining for metabolites (e.g., glucuronidation of the oxime).

The Self-Validating Experimental Protocol

A quantitative protocol is only as reliable as its internal validation mechanisms. The following step-by-step methodology for QqQ analysis is designed as a self-validating system , ensuring that every data point proves its own accuracy.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot : Transfer 50 µL of plasma/serum into a 96-well plate.

  • Internal Standard Addition : Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6​ -labeled analog) at 100 ng/mL. Crucial: The SIL-IS corrects for well-to-well variations in extraction efficiency and ionization.

  • Precipitation : Add 150 µL of cold Methanol (containing 0.1% Formic Acid) to precipitate proteins.

  • Extraction : Vortex for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Dilution : Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "breakthrough" effect) on the LC column.

Phase 2: LC-MS/MS Conditions
  • Column : Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic acid in Water. (Lowers pH to ensure protonation of the oxime nitrogen).

  • Mobile Phase B : 0.1% Formic acid in Methanol.

  • Gradient : 5% B to 95% B over 3.5 minutes at 0.4 mL/min.

  • Ionization : Positive Electrospray Ionization (+ESI).

  • MRM Transitions :

    • Precursor Ion: [M+H] + at m/z 255.1

    • Quantifier Product Ion: m/z 141.0 (Cleavage yielding the benzenesulfonyl cation).

    • Qualifier Product Ion: m/z 115.1 (Piperidine oxime fragment).

Phase 3: Self-Validating Quality Control Criteria

To guarantee trustworthiness, the system must pass these automated checks during data processing:

  • IS Response Tracking : The peak area of the SIL-IS must remain within ±15% of the mean IS area across the entire batch. Validation: A sudden drop in IS area proves localized matrix suppression or an extraction failure, automatically invalidating that specific sample.

  • Ion Ratio Confirmation : The ratio of the Qualifier transition (m/z 115.1) to the Quantifier transition (m/z 141.0) must remain within ±20% of the reference standard. Validation: A deviation indicates a co-eluting isobaric interference, preventing false-positive quantitation.

Analytical Workflow Visualization

LCMS_Workflow N1 1. Sample Extraction (Protein Precipitation) N2 2. Chromatographic Separation (Biphenyl Phase) N1->N2 Clean Extract N3 3. ESI Ionization (Positive Mode[M+H]+) N2->N3 Eluent N4 4. Mass Analysis (QqQ MRM or Q-TOF PRM) N3->N4 Gas-Phase Ions N5 5. Data Processing (Peak Integration) N4->N5 Mass Spectra N6 6. Self-Validation (IS Tracking & Ion Ratios) N5->N6 Quantitation N6->N1 QC Feedback Loop

LC-MS/MS analytical and self-validation workflow for targeted oxime quantitation.

References

  • Title: N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine | C11H14N2O3S | CID 1489035 Source: PubChem URL: [Link]

  • Title: Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma Source: PubMed (Journal of Chromatography B) URL: [Link]

  • Title: Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: ResearchGate URL: [Link]

Sources

Comparative

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine vs other sulfonyl piperidines in drug design

An in-depth technical analysis comparing the structural, pharmacological, and experimental profiles of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine against emerging sulfonyl piperidine analogs in modern drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the structural, pharmacological, and experimental profiles of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine against emerging sulfonyl piperidine analogs in modern drug discovery.

Executive Summary & Mechanistic Rationale

The piperidine scaffold is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals, serving as a foundational building block for over 70 different commercial drugs[1]. However, the inherent basicity of the piperidine nitrogen often introduces pharmacokinetic liabilities, including rapid metabolic clearance and off-target hERG channel inhibition.

To circumvent these issues, medicinal chemists frequently functionalize the nitrogen with a sulfonyl group. This modification significantly reduces the pKa of the amine, enhances lipophilicity, and introduces a rigid, tetrahedral geometry that uniquely interacts with target binding pockets[1].

This guide objectively evaluates N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (an oxime derivative)[2] against other leading sulfonyl piperidines, such as the novel anticancer agent PSP205 [3] and sulfonyl piperidine-3-carboxamides [4].

The Causality of Functional Group Selection
  • The Oxime Advantage: N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine features an oxime group at the C4 position[2]. Replacing a standard ketone with an oxime improves aqueous solubility and introduces a bidentate hydrogen-bond donor/acceptor motif. This geometry is highly advantageous for targeting metalloenzymes (such as Matrix Metalloproteinases, MMPs) or kinase hinge regions, where the hydroxylamine oxygen and nitrogen can coordinate with metal ions or backbone amides[5].

  • The Phenyl/Disulfonyl Advantage: In contrast, PSP205 utilizes a phenyl sulfonyl piperidine structure optimized to disrupt vesicle trafficking. By downregulating the coat protein complex subunit beta 2 (COPB2), PSP205 induces severe endoplasmic reticulum (ER) stress and autophagy-mediated apoptosis in colon cancer cells[3].

  • The Carboxamide Advantage: Sulfonyl piperidine-3-carboxamides leverage amide coupling to target microbial cell walls, demonstrating broad-spectrum antimicrobial activity[4].

Quantitative Data & Pharmacological Comparison

The following table summarizes the physicochemical properties and biological targets of these distinct sulfonyl piperidine classes, highlighting how peripheral modifications dictate primary indications.

Compound / ClassRepresentative StructureKey Functional GroupExact Mass (Da)Primary Biological TargetPrimary IndicationMechanism of Action
Oxime Derivative N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamineC4=N-OH (Oxime)254.07[2]Metalloenzymes / KinasesOncology / InflammationHydrogen bonding and metal coordination within active sites[5].
Phenyl Sulfonyl Piperidine PSP205Disulfonyl / PhenylN/ACOPB2 (Vesicle Trafficking)Colon CancerInduces ER-stress-mediated autophagy and apoptosis (>50% cell death at 10 μM)[6].
3-Carboxamides 4-chlorophenyl)sulfonyl)piperidine-3-carboxamideC3-AmideN/AMicrobial Cell Wall/MembraneInfectious DiseasesDisrupts microbial integrity; moderate to good MIC against Gram +/- bacteria[4].

Divergent Pharmacological Pathways

The functionalization of the sulfonyl piperidine scaffold dictates its biological fate. The diagram below maps the logical relationship between structural modifications and their resulting cellular pathways.

Pathway Scaffold Sulfonyl Piperidine Scaffold Oxime N-[1-(benzenesulfonyl)... (Oxime Derivative) Scaffold->Oxime C4=N-OH Phenyl PSP205 (Phenyl Derivative) Scaffold->Phenyl Phenyl Substitution Carbox 3-Carboxamides Scaffold->Carbox C3-Amide Target1 H-Bonding / Metal Coordination (e.g., MMPs/Kinases) Oxime->Target1 Target2 COPB2 Downregulation (Vesicle Trafficking) Phenyl->Target2 Target3 Microbial Membrane Disruption Carbox->Target3 Outcome1 Targeted Anti-proliferative Target1->Outcome1 Outcome2 ER Stress & Apoptosis (Colon Cancer) Target2->Outcome2 Outcome3 Antimicrobial Activity Target3->Outcome3

Caption: Divergent pharmacological pathways of sulfonyl piperidines based on specific structural modifications.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an internal control to verify success.

Protocol 1: Synthesis and Validation of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

This protocol details the conversion of a sulfonyl piperidone to its corresponding oxime[2].

  • Sulfonylation: Dissolve 4-piperidone in dichloromethane (DCM). Add 1.2 equivalents of benzenesulfonyl chloride.

    • Causality: Introduce 2.0 equivalents of triethylamine (TEA). TEA acts as a proton scavenger, neutralizing the HCl byproduct and driving the nucleophilic attack of the piperidine nitrogen to completion.

  • Oxime Formation: Isolate the 1-(benzenesulfonyl)piperidin-4-one intermediate. Dissolve in ethanol and add 1.5 equivalents of hydroxylamine hydrochloride.

    • Causality: Add 1.5 equivalents of sodium acetate. Sodium acetate is critical here; it buffers the reaction by neutralizing the HCl released from the hydroxylamine salt, preventing the acid-catalyzed hydrolysis of the newly formed oxime back into a ketone.

  • Self-Validation (QC):

    • LC-MS: Confirm the presence of the product peak at an exact mass of 254.07 Da[2].

    • NMR Spectroscopy: Evaluate the 1 H-NMR spectrum. Because the oxime nitrogen lone pair is locked in space, the molecule will exist as a mixture of E and Z isomers. The presence of split signals for the piperidine ring protons self-validates successful oxime formation.

Protocol 2: In Vitro Evaluation of ER-Stress & Apoptosis (PSP205 Methodology)

This workflow isolates the specific mechanism of action for phenyl sulfonyl piperidines targeting vesicle trafficking[3].

  • Cell Culture & Treatment: Seed HCT116 colon cancer cells in 6-well plates. Treat with 10 μM of PSP205 for 24 hours.

    • Causality: 10 μM is chosen based on prior screening demonstrating >50% cell death in sensitive solid tumor lines at this concentration[6].

  • Protein Extraction & Western Blotting: Lyse cells and probe for COPB2, HSPA5 (GRP78), and cleaved PARP (apoptosis marker).

    • Causality & Control: Include a parallel well treated with Tunicamycin (a known ER-stress inducer). If the Tunicamycin well fails to show upregulated HSPA5, the immunoblotting system is flawed, invalidating the PSP205 results.

  • Self-Validation (Target Specificity):

    • Transfect a subset of HCT116 cells with COPB2 siRNA prior to PSP205 treatment[3].

    • Logic: If PSP205 strictly targets COPB2, cells with pre-knocked-down COPB2 should exhibit altered sensitivity to the drug, confirming the target-specific causality of the observed cytotoxicity.

References

  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds The Aquila Digital Community URL:[Link]

  • N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine | C11H14N2O3S | CID 1489035 PubChem URL:[Link]

  • PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking ACS Pharmacology & Translational Science URL:[Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling Asian Journal of Chemistry URL:[Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy Journal of Medicinal Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
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Reactant of Route 2
N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
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